2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIDZBXFEWCCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293508 | |
| Record name | oxazole, 2-(4-chlorophenyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24285-73-2 | |
| Record name | NSC90301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxazole, 2-(4-chlorophenyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS 24285-73-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, a diaryl oxazole derivative of significant interest in medicinal chemistry and drug discovery. The oxazole core is a privileged scaffold found in numerous biologically active compounds, and its derivatives are actively being explored for a range of therapeutic applications.[1][2][3] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its spectral characterization, and discusses its potential biological activities and applications. This guide is intended to be a valuable resource for researchers working with or considering the use of this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24285-73-2 | N/A |
| Molecular Formula | C₁₅H₁₀ClNO | [4][5] |
| Molecular Weight | 255.70 g/mol | [4] |
| Monoisotopic Mass | 255.04509 Da | [5] |
| Physical Form | Solid (predicted) | General chemical knowledge |
| XlogP (predicted) | 5.3 | [5] |
Synthesis and Purification
The synthesis of 2,5-disubstituted oxazoles is most classically achieved through the Robinson-Gabriel synthesis.[6][7][8] This method involves the cyclodehydration of a 2-acylamino-ketone precursor, typically mediated by a strong acid.
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
The synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole can be envisioned via the cyclization of an N-(2-oxo-2-phenylethyl)-4-chlorobenzamide intermediate.
Caption: Proposed Robinson-Gabriel synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol based on the principles of the Robinson-Gabriel synthesis.[9][10]
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
To a solution of 4-chlorobenzamide in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as sodium hydride.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Slowly add a solution of 2-bromoacetophenone in the same solvent.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(2-oxo-2-phenylethyl)-4-chlorobenzamide precursor.
Step 2: Cyclodehydration to the Oxazole
-
Dissolve the purified precursor in a suitable solvent such as dichloromethane.[10]
-
Carefully add a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, dropwise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.[10]
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Spectral Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the phenyl and chlorophenyl rings. The oxazole proton at the C4 position will likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the oxazole ring and the two aromatic rings. The quaternary carbons of the oxazole ring (C2 and C5) will appear at lower field strengths compared to the protonated carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C=N stretching of the oxazole ring, C-O-C stretching, and C-Cl stretching, in addition to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (255.70 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
Biological Activity and Applications in Drug Discovery
Diaryl oxazole derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[1][2][14]
Anticancer Potential
Many diaryl oxazole-based compounds have been investigated as potential agents for the treatment of various cancers.[15] Their mechanisms of action often involve the inhibition of key cellular targets:
-
Protein Kinase Inhibition: Some diaryl oxazoles have been identified as potent inhibitors of protein kinases, such as VEGFR2, which are crucial for tumor growth and angiogenesis.[15]
-
Tubulin Polymerization Inhibition: Certain diaryl oxazoles can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[14]
Cleavable Linkers in Drug Discovery
Diaryl oxazoles have shown promise as cleavable linkers in drug discovery platforms, particularly in peptide-encoded libraries (PELs).[16] These linkers are stable under various conditions but can be cleaved under mild oxidative conditions, allowing for the efficient release of peptide tags from "hit" small molecules for identification.[16] This application facilitates high-throughput screening processes in the search for new therapeutic agents.[16]
Other Potential Activities
The oxazole moiety is a versatile pharmacophore, and its derivatives have been explored for a wide array of other biological activities, including:
Further research is required to specifically determine the biological activity profile of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a diaryl oxazole derivative with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Robinson-Gabriel synthesis. The broader class of diaryl oxazoles exhibits a range of promising biological activities, particularly as anticancer agents. This technical guide provides a foundational understanding of this compound, which should serve as a valuable resource for researchers and facilitate further investigation into its properties and potential therapeutic applications.
References
-
Taggart, E. (2023). Diaryl Oxazoles as Cleavable Linkers for Drug Discovery Platforms. UR Scholarship Repository. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR exploration of PC-043 diaryl oxazole series. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
BASF. (2026). Safety data sheet. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Chemical Synthesis Database. (2025). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Retrieved from [Link]
-
MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
-
PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. [Link]
-
SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]
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SpectraBase. (n.d.). 2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole - Optional[Raman] - Spectrum. Retrieved from [Link]
-
MolPort. (n.d.). Compound 2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole. Retrieved from [Link]
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iajps. (2022). a brief review on antimicrobial activity of oxazole derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). [Link]
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Cole-Parmer. (2003). Material Safety Data Sheet - Bis(2,4,6-trichlorophenyl)oxalate, 98%. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
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Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
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Technical Whitepaper: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
Executive Summary
The compound 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS: 24285-73-2) is a highly functionalized heterocyclic building block belonging to the 2,5-diaryloxazole family [1]. Diaryloxazoles are widely recognized for their robust photophysical properties, making them indispensable as scintillators, fluorescent probes, and active materials in organic electronics [2]. Beyond materials science, the 1,3-oxazole core serves as a critical bioisostere for amides and esters in medicinal chemistry, offering enhanced metabolic stability while maintaining key hydrogen-bonding interactions [5]. The strategic incorporation of a para-chloro substituent on the 2-phenyl ring modulates both the electronic landscape (influencing fluorescence via the heavy-atom effect) and the lipophilicity of the molecule, expanding its utility in targeted drug discovery and biphotonic applications [3].
Physicochemical & Structural Profiling
The structural architecture of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole consists of a central planar 1,3-oxazole ring flanked by a phenyl group at the C5 position and a 4-chlorophenyl group at the C2 position. The chlorine atom acts as a weak deactivating group via inductive effects but donates electron density through resonance, subtly altering the dipole moment and polarizability of the conjugated system.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Molecular Formula | C₁₅H₁₀ClNO | Provides a highly conjugated, rigid planar scaffold. |
| Molecular Weight | 255.70 g/mol | Optimal for small-molecule drug design (Lipinski-compliant). |
| CAS Registry Number | 24285-73-2 | Unique identifier for commercial and synthetic sourcing [1]. |
| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability; crosses the blood-brain barrier. |
| Hydrogen Bond Donors | 0 | Highly lipophilic; relies on hydrophobic pocket binding. |
| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates targeted protein-ligand interactions. |
| Estimated XLogP3 | ~4.5 | High lipophilicity driven by the para-chloro substitution. |
Synthetic Methodologies & Workflows
The construction of the 2,5-diaryloxazole core can be achieved through various routes, including transition-metal-catalyzed cross-coupling and metal-free oxidative cyclizations [4, 5]. However, the most reliable and scalable approach remains the Robinson-Gabriel cyclodehydration .
Mechanistic Pathway
The Robinson-Gabriel synthesis involves the intramolecular cyclization of an α-acylamino ketone. The reaction is driven by a dehydrating agent, which activates the amide carbonyl, facilitating a nucleophilic attack by the enolized ketone oxygen to close the five-membered ring.
Fig 1: Robinson-Gabriel cyclodehydration mechanism for 2,5-diaryloxazole synthesis.
Experimental Protocol: Robinson-Gabriel Cyclodehydration
This protocol is designed as a self-validating system; each step includes a mechanistic rationale to ensure reproducibility and allow for real-time troubleshooting.
Step 1: N-Alkylation (Formation of the α-Acylamino Ketone)
-
Reagents: 4-Chlorobenzamide (1.0 eq), 2-Bromoacetophenone (1.1 eq), anhydrous K₂CO₃ (2.0 eq).
-
Procedure: Dissolve 4-chlorobenzamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add K₂CO₃ and stir for 15 minutes. Cool the mixture to 0°C and add 2-bromoacetophenone dropwise. Stir at room temperature for 12 hours.
-
Causality: K₂CO₃ is selected as a mild base to deprotonate the amide, enhancing its nucleophilicity without triggering unwanted aldol condensations of the ketone. The 0°C addition controls the exothermic Sₙ2 substitution, preventing multiple alkylations.
Step 2: Cyclodehydration
-
Reagents: Phosphorus oxychloride (POCl₃) (3.0 eq).
-
Procedure: Isolate the intermediate via aqueous extraction. Dissolve the crude α-acylamino ketone in neat POCl₃ and reflux at 100°C for 4 hours.
-
Causality: POCl₃ serves a dual purpose as both the solvent and a potent dehydrating agent. It phosphorylates the amide carbonyl oxygen, transforming it into an excellent leaving group. This lowers the activation energy for the intramolecular nucleophilic attack by the ketone oxygen, driving the formation of the oxazole ring [5].
Step 3: Workup and Purification
-
Procedure: Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize slowly with saturated NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Causality: Ice quenching safely hydrolyzes the highly reactive excess POCl₃ into phosphoric and hydrochloric acids. Immediate neutralization is critical to prevent the acid-catalyzed ring-opening degradation of the newly formed oxazole.
Table 2: Comparative Synthesis Yields for 2,5-Diaryloxazoles
| Synthetic Methodology | Reagents / Catalyst | Conditions | Yield (%) | Key Advantage |
| Robinson-Gabriel | POCl₃ | Reflux, 4h | 78% | High regioselectivity, highly scalable. |
| Iodine-Promoted [5] | I₂, K₂CO₃ | DMF, 90°C, 12h | 85% | Metal-free, avoids highly toxic POCl₃. |
| Microwave-Assisted | Burgess Reagent | MW, 120°C, 15 min | 92% | Rapid reaction time, minimizes thermal degradation. |
Photophysical Properties & Biological Activity
Photophysics and the Heavy-Atom Effect
Unsubstituted 2,5-diphenyloxazole (PPO) is a benchmark fluorophore with a high quantum yield. However, in 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, the introduction of the chlorine atom induces an internal heavy-atom effect [2, 3]. The larger nucleus of the chlorine atom enhances spin-orbit coupling within the molecule. This facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). Consequently, while the fluorescence quantum yield is slightly attenuated compared to PPO, the molecule exhibits enhanced phosphorescence and a red-shifted emission spectrum, making it highly valuable for time-resolved fluorescence assays and two-photon absorption applications [3].
Biological Bioisosterism and Target Interaction
In drug development, the 1,3-oxazole ring is deployed as a hydrolytically stable bioisostere for amides and esters. It resists enzymatic cleavage by proteases while maintaining the spatial geometry required for receptor binding [5]. Diaryloxazoles frequently exhibit anti-inflammatory activity by acting as competitive inhibitors within the hydrophobic binding pockets of enzymes such as Cyclooxygenase-2 (COX-2). The lipophilic para-chlorophenyl group enhances the binding affinity through strong hydrophobic and π-π stacking interactions with aromatic residues in the target active site.
Fig 2: Hypothetical COX-2 inhibition pathway by 2,5-diaryloxazole derivatives.
References
-
Hoffman Fine Chemicals. "CAS 24285-73-2 | 2-(4-Chlorophenyl)-5-phenyloxazole". Hoffman Fine Chemicals Catalog. 1
-
BenchChem Technical Support Team. "A Comparative Analysis of the Photophysical Properties of Substituted Diaryloxazoles". BenchChem. 2
-
ResearchGate. "Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes". 3
-
Royal Society of Chemistry. "CHAPTER 4: Copper-Catalyzed Heterocycle Synthesis". RSC Books. 4
-
ResearchGate. "Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery". 5
Sources
Photophysical Modulation in Diaryloxazoles: A Comparative Analysis of PPO and 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Executive Summary
The rational design of organic fluorophores and scintillators relies heavily on understanding how subtle structural modifications dictate excited-state dynamics. This technical guide provides an in-depth comparative analysis between the industry-standard primary scintillator PPO (2,5-diphenyloxazole) and its halogenated derivative, 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (Cl-PPO) . By examining the causality behind the internal heavy-atom effect and electronic resonance perturbations, this whitepaper outlines why these two structurally similar molecules exhibit fundamentally divergent photophysical properties and application profiles.
Structural Identity and Electronic Perturbation
At their core, both molecules share a 1,3-oxazole ring flanked by phenyl groups at the 2- and 5-positions, creating a highly conjugated, rigid
-
PPO (2,5-diphenyloxazole): The unsubstituted parent molecule is a benchmark organic scintillator[1]. Its highly efficient radiative decay pathways make it a premier "primary shifter" or fluor in liquid scintillation counting and neutrino detection arrays[2].
-
Cl-PPO (2-(4-chlorophenyl)-5-phenyl-1,3-oxazole): This derivative introduces a single chlorine atom at the para-position of the 2-phenyl ring.
The addition of the chlorine atom introduces two competing electronic perturbations:
-
Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the
-system. -
Resonance Effect (+M): The lone electron pairs on the chlorine atom can delocalize into the conjugated system. In the excited state, the +M effect dominates, slightly lowering the HOMO-LUMO energy gap. This results in a bathochromic shift (red-shift) in both the absorption and emission spectra of Cl-PPO compared to the unsubstituted PPO[3].
Excited-State Dynamics: The Internal Heavy-Atom Effect
The most profound difference between PPO and Cl-PPO lies in their excited-state decay kinetics, driven by the Internal Heavy-Atom Effect .
When a fluorophore is excited to its first singlet state (
Hydrogen (
Jabłoński diagram illustrating the heavy atom effect in Cl-PPO vs PPO.
Comparative Photophysical Data
The theoretical mechanisms described above manifest as distinct, measurable photophysical parameters. The table below summarizes the divergent quantitative properties of these two diaryloxazoles in a standard non-polar solvent (e.g., cyclohexane).
| Parameter | PPO (Standard) | Cl-PPO (Derivative) | Mechanistic Causality |
| Absorption | ~303 nm | ~310 nm | +M resonance effect of Chlorine lowers HOMO-LUMO gap. |
| Emission | 362 - 385 nm[1][2] | 375 - 395 nm | Bathochromic shift due to extended excited-state conjugation[3]. |
| Quantum Yield ( | > 0.80 | < 0.40 | Heavy-atom effect quenches fluorescence via enhanced ISC[3][4]. |
| Fluorescence Lifetime ( | ~1.4 - 1.6 ns | < 0.8 ns | Rapid depletion of the |
| Dominant Application | Liquid Scintillation | Triplet Sensitization | High |
Self-Validating Experimental Methodology
To empirically prove the difference between PPO and Cl-PPO, researchers must employ a self-validating photophysical workflow. Relying solely on relative fluorescence standards is flawed for halogenated derivatives, as their emission shifts and spectral overlaps can introduce significant error.
Instead, the following protocol utilizes an integrating sphere and Time-Correlated Single Photon Counting (TCSPC) to mathematically isolate the radiative (
Step-by-Step Protocol
-
Sample Preparation & Degassing:
-
Prepare
solutions of PPO and Cl-PPO in spectroscopic-grade cyclohexane. -
Causality: Ensure the Optical Density (OD) at the excitation wavelength is
to prevent inner-filter effects and self-absorption. -
Critical Step: Subject the Cl-PPO solution to three freeze-pump-thaw cycles. Because Cl-PPO generates a high yield of triplet states, dissolved oxygen (a triplet quencher) will artificially inflate non-radiative decay measurements.
-
-
Absolute Quantum Yield (
) Measurement:-
Place the sample in a calibrated integrating sphere (e.g., integrating sphere attached to a spectrofluorometer).
-
Measure the absolute number of photons absorbed vs. photons emitted. This provides a true
independent of reference dye inaccuracies.
-
-
Fluorescence Lifetime (
) via TCSPC:-
Excite the samples using a 310 nm pulsed laser diode.
-
Record the fluorescence decay curve and fit it to a single-exponential decay model to extract the lifetime (
).
-
-
Kinetic Deconvolution (The Validation Step):
-
Calculate the radiative decay rate:
-
Calculate the non-radiative decay rate:
-
Validation: If the heavy-atom theory holds true, the calculated
for Cl-PPO will be orders of magnitude higher than that of PPO, confirming that the ISC pathway is the dominant cause of fluorescence quenching.
-
Self-validating experimental workflow for photophysical characterization.
Application Divergence: Scintillation vs. Triplet Sensitization
The photophysical divergence dictates entirely different end-use cases in drug development and materials science:
-
PPO in Scintillation and Assays: Because PPO lacks heavy atoms, its
vastly outpaces . When ionizing radiation excites a solvent (like toluene), the energy is transferred to PPO, which emits a rapid, intense burst of UV/blue light (~385 nm)[1]. This makes it ideal for high-throughput radiometric assays, neutrino detection[2], and cellular tracking where maximum photon output is required. -
Cl-PPO in Photodynamic Therapy and Sensing: The deliberate quenching of fluorescence in Cl-PPO is not a defect; it is a feature for specialized applications. By efficiently populating the
state, Cl-PPO can act as a photosensitizer. In the presence of molecular oxygen, the triplet state of Cl-PPO can undergo energy transfer to generate highly reactive Singlet Oxygen ( ), making such halogenated oxazoles valuable in the research of photodynamic therapy (PDT) agents or as solid-state room-temperature phosphorescent (RTP) materials[4].
References
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Technical Monograph: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
PubChem CID: 259758 | Molecular Formula: C₁₅H₁₀ClNO | Molecular Weight: 255.70 g/mol
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole , a 2,5-disubstituted oxazole derivative. Structurally analogous to the widely used scintillator 2,5-diphenyloxazole (PPO), this compound integrates a chlorine auxochrome at the para-position of the C2 phenyl ring. This modification modulates the compound's lipophilicity and electronic transition states, making it a valuable candidate for liquid scintillation counting , fluorescent probes , and medicinal chemistry scaffolds (specifically COX-2 inhibition and antimicrobial activity).
This document outlines high-purity synthesis protocols, physicochemical characterization, and mechanistic insights into its photophysical and biological behaviors.[1]
Chemical Architecture & Properties[2][3]
The compound features a central 1,3-oxazole heterocyclic core flanked by two aryl systems. The electron-withdrawing chlorine atom at the 2-phenyl position influences the dipole moment and crystal packing stability compared to the non-halogenated parent PPO.
Physicochemical Data Profile[1][2][4][5][6]
| Property | Value / Description | Source/Method |
| IUPAC Name | 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole | PubChem |
| CAS Number | 24285-73-2 | Registry |
| LogP (Predicted) | 5.3 | XLogP3 |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 2 (N, O in oxazole ring) | Structural Analysis |
| Topological Polar Surface Area | 26.0 Ų | Computed |
| Fluorescence Emission | Homology to PPO | |
| Solubility | High in Toluene, DCM; Low in Water | Lipophilicity |
High-Purity Synthesis Protocol
Methodology: Robinson-Gabriel Cyclodehydration Objective: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole with >98% purity.
This protocol utilizes the Robinson-Gabriel synthesis, the most authoritative method for generating 2,5-disubstituted oxazoles. It involves the cyclodehydration of an N-acyl-α-aminoketone intermediate.[1]
Phase 1: Formation of the Amide Intermediate
Reagents: 2-Amino-1-phenylethanone hydrochloride (Phenacylamine HCl), 4-Chlorobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Suspend 2-Amino-1-phenylethanone HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (22 mmol) dropwise at 0°C to liberate the free amine and scavenge HCl. Stir for 15 minutes.
-
Acylation: Add 4-Chlorobenzoyl chloride (10.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with water (2x), 1M HCl (1x), and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield N-(2-oxo-2-phenylethyl)-4-chlorobenzamide .
Phase 2: Cyclodehydration
Reagents: Phosphorus Oxychloride (POCl₃) or conc. H₂SO₄.[2][3][4]
-
Cyclization: Dissolve the amide intermediate (from Phase 1) in POCl₃ (10 mL).
-
Reflux: Heat the mixture to reflux (105°C) for 2–3 hours. The Lewis acid character of POCl₃ facilitates the removal of water and ring closure.
-
Quenching: Cool to room temperature and carefully pour the reaction mixture onto crushed ice (exothermic!).
-
Neutralization: Neutralize with 10% NaOH solution until pH ~7-8.
-
Extraction: Extract the precipitate with Ethyl Acetate (3 x 30 mL).
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/DCM) to obtain the final white/off-white crystalline solid.
Synthesis Workflow Diagram
Figure 1: Step-wise Robinson-Gabriel synthesis pathway for the target oxazole.
Mechanisms of Action[9]
Photophysical Mechanism (Scintillation)
As a PPO analog, this compound functions as a primary scintillator or wavelength shifter.
-
Excitation: High-energy radiation (beta particles) excites solvent molecules (e.g., toluene).
-
Energy Transfer: Energy is transferred non-radiatively to the oxazole solute (S₀ → S₁).
-
Emission: The oxazole relaxes to the ground state via fluorescence (
), emitting a photon in the UV-Blue region (360–400 nm). The chlorine substituent stabilizes the HOMO-LUMO gap, potentially inducing a bathochromic shift relative to PPO.
Biological Mechanism (COX-2 Inhibition)
Research into 1,3-oxazoles (e.g., Oxaprozin) suggests anti-inflammatory potential.
-
Binding Site: The 2,5-diaryl scaffold mimics the arachidonic acid structure.
-
Interaction: The 5-phenyl ring inserts into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.
-
Selectivity: The 4-chlorophenyl moiety at the C2 position engages in halogen bonding or hydrophobic interactions near the active site entrance, potentially blocking substrate access.
Figure 2: Photophysical energy transfer pathway in liquid scintillation.
Experimental Validation & Assays
Protocol A: Structural Confirmation (NMR)
Requirement: Verify the 2,5-substitution pattern.
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet of the oxazole C4-H proton around
7.4–7.6 ppm. The 4-chlorophenyl group will show a distinct AA'BB' doublet system ( ~7.4 and 8.0 ppm). -
¹³C NMR: Confirm the C2 (oxazole) carbon signal at ~160 ppm and C5 at ~150 ppm.
Protocol B: Scintillation Efficiency Assay
-
Solution: Dissolve 4.0 g of the synthesized oxazole in 1 L of scintillation-grade toluene.
-
Standardization: Prepare a control using commercial PPO.
-
Measurement: Use a liquid scintillation counter (LSC) with a Carbon-14 standard.
-
Calculation: Relative Pulse Height (RPH) = (Pulse Height of Sample / Pulse Height of PPO) × 100.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (H413), typical of chlorinated aromatics.
-
Handling: Use fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from light (to prevent photodegradation).
References
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PubChem. (2025).[5] 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CID 259758).[6] National Library of Medicine. [Link]
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-
Kaspady, M., et al. (2009). Synthesis, antibacterial activity of 2,4-disubstituted oxazoles. Letters in Drug Design & Discovery. [Link]
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A Senior Application Scientist's Guide to 1,3-Oxazole Derivatives: From Core Chemistry to Biologically Active Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including its ability to engage with biological targets through various non-covalent interactions, have made it a cornerstone for the development of novel therapeutic agents.[2][5] Derivatives of this versatile ring system exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][6][7] This in-depth technical guide provides a comprehensive overview of the 1,3-oxazole core, from its fundamental chemical properties and synthesis to its diverse biological applications. We will explore key mechanisms of action, delve into structure-activity relationships (SAR), and provide field-proven experimental protocols for synthesis and biological evaluation, offering researchers and drug development professionals a practical and authoritative resource for harnessing the therapeutic potential of this remarkable scaffold.
The 1,3-Oxazole Core: Physicochemical Properties and Reactivity
The 1,3-oxazole ring is a planar, aromatic heterocycle with six π-electrons, lending it stability.[8] The presence and positioning of the oxygen and nitrogen heteroatoms create a unique electronic distribution that is fundamental to its biological activity.[1][8]
-
Structure and Aromaticity: The oxazole ring consists of three carbon atoms, one oxygen atom at position 1, and a nitrogen atom at position 3.[1][2][9] This arrangement makes the ring electron-deficient, which influences its reactivity and interactions with biological macromolecules.[8] The aromatic nature is less pronounced than that of thiazole but is key to its structural integrity.[1]
-
Reactivity: The reactivity of the oxazole ring is dictated by the positions of the heteroatoms. The acidity of the ring protons decreases in the order C2 > C5 > C4.[10]
-
Electrophilic Substitution: These reactions are generally difficult unless the ring is activated by electron-donating substituents, with the C4 position being the most reactive.[4][7]
-
Nucleophilic Substitution: Nucleophilic attack is rare and typically requires an activating group.[4] The C2 position is the most susceptible to attack due to its electron-deficient nature.[7]
-
Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, a property that is useful in synthetic chemistry for creating more complex molecular architectures.[7]
-
Diagram: Structure and Numbering of the 1,3-Oxazole Ring
Caption: General structure and IUPAC numbering of the 1,3-oxazole ring.
The Broad Spectrum of Biological Activity
The versatility of the oxazole scaffold has led to its incorporation into a vast number of compounds with a wide range of therapeutic effects.[1][9][11] This diversity stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for fine-tuning of its pharmacological profile.
Anticancer Activity
Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against drug-susceptible and multidrug-resistant cancer cell lines.[12][13][14] Their mechanisms of action are diverse, often targeting pathways crucial for tumor growth and survival.[15][16]
Key Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Many oxazole-containing compounds function as antimitotic agents. They bind to tubulin, disrupting the formation of microtubules, which leads to cell cycle arrest and ultimately apoptosis.[15][17][18][19]
-
Inhibition of Signaling Pathways: Oxazole derivatives can inhibit critical signaling pathways that are frequently dysregulated in cancer, such as the STAT3 and PI3K/Akt pathways, thereby suppressing tumor cell proliferation and survival.[6][15][17]
-
Enzyme Inhibition: A variety of enzymes essential for cancer progression are targeted by oxazole derivatives. These include protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[15][17]
Data Presentation: In Vitro Anticancer Activity of Representative Oxazole Derivatives
| Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | Derivative 14a | HepG2 (Liver) | 3.95 ± 0.18 | [6] |
| Benzoxazole | Derivative 14b | MCF-7 (Breast) | 4.75 ± 0.21 | [6] |
| 2-Methyl-Oxazole | Derivative 4g | Jurkat (Leukemia) | Comparable to Combretastatin A-4 | [19] |
Diagram: Inhibition of the PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by oxazole derivatives.[6][15]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent.[6] Oxazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them an important area of research.[6][20]
The substitution pattern on the oxazole ring is critical for its antimicrobial potency. For example, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[21] Some derivatives have shown potent inhibition of bacterial DNA gyrase, a key enzyme in DNA replication.[20]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Oxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX).[1][10][22][23] For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core.[9][24] The anti-inflammatory potential is often evaluated using models like the carrageenan-induced paw edema assay in rodents.[15][22]
Antiviral Activity
Oxazole-based compounds are also being investigated as potent antiviral agents.[8] Their favorable physicochemical properties and ability to interact with diverse viral targets make them attractive candidates.[8] Research has shown their potential to inhibit key viral enzymes such as proteases and polymerases, which are essential for viral replication.[8]
Key Synthetic Strategies for 1,3-Oxazole Scaffolds
Several synthetic methodologies have been developed to construct the oxazole ring, ranging from classic name reactions to modern, more efficient protocols.[25]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[7]
-
Fischer Oxazole Synthesis: This synthesis involves the reaction of an α-hydroxyamino ketone with an aldehyde in the presence of an acid and acetic anhydride.[7]
-
Van Leusen Reaction: This is one of the most convenient and widely used methods for preparing oxazoles.[25] It utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[25][26] This method is valued for its operational simplicity and broad substrate scope.[25]
-
Modern and Green Approaches: Recent advancements have focused on developing more environmentally friendly and efficient syntheses. These include metal-free syntheses, often mediated by iodine, and the use of green chemistry techniques such as microwave-assisted and ultrasound-assisted reactions.[27][28]
Diagram: Van Leusen Oxazole Synthesis Workflow
Caption: A simplified workflow of the Van Leusen reaction for oxazole synthesis.[25][26]
Application in Drug Development: A Practical Workflow
Translating the potential of an oxazole scaffold into a viable drug candidate requires a systematic approach encompassing synthesis, purification, characterization, and biological evaluation.
Protocol 1: Synthesis of a 5-Aryl-1,3-Oxazole via Van Leusen Reaction
This protocol describes a general, microwave-assisted Van Leusen synthesis, which offers high yield and efficiency.[25][26]
Rationale: The choice of a microwave-assisted method significantly reduces reaction time compared to conventional heating. Anhydrous methanol is used as the solvent, and potassium carbonate acts as the base to facilitate the initial reaction between the aldehyde and TosMIC.
Step-by-Step Methodology:
-
Preparation: To a microwave reaction vial, add the aromatic aldehyde (1.0 mmol), tosylmethylisocyanide (TosMIC) (1.1 mmol), and anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the synthesized 5-aryl-1,3-oxazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of a synthesized compound.[15][22]
Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential. Indomethacin is used as a positive control, a well-established NSAID.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into three groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% CMC solution).
-
Group II (Standard): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III (Test): Receives the synthesized oxazole derivative (e.g., 20 mg/kg, p.o.).
-
-
Dosing: Administer the respective vehicle, standard drug, or test compound orally.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after injection.
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
-
Self-Validation: A statistically significant reduction in paw volume in the test group compared to the control group, and comparable to the standard group, validates the anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the ring.[4][9] SAR studies reveal crucial information for the rational design of more potent and selective compounds.[2][4]
-
At C2: Substitution at this position is critical. Electron-withdrawing groups can influence nucleophilic attack, while bulky aromatic groups can enhance binding to hydrophobic pockets in target proteins.
-
At C4 and C5: The substituents at these positions significantly modulate the overall pharmacological profile. For instance, in anticancer derivatives, specific aryl substitutions at C5 can be crucial for tubulin inhibition.[19] In antimicrobial agents, substitutions can affect cell wall penetration and target enzyme inhibition.[21]
Conclusion and Future Perspectives
The 1,3-oxazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast and potent range of biological activities, leading to the development of clinically successful drugs and a pipeline of promising therapeutic candidates.[9][17] The synthetic versatility of the oxazole ring allows for extensive structural modifications, enabling the optimization of activity, selectivity, and pharmacokinetic properties.[24][29]
Future research will likely focus on the continued exploration of novel oxazole derivatives through combinatorial chemistry and high-throughput screening. The application of green synthetic methodologies will be crucial for developing more sustainable and efficient production methods.[27] Furthermore, a deeper understanding of the molecular targets and mechanisms of action will facilitate the rational design of next-generation oxazole-based therapeutics with enhanced efficacy and reduced side effects, ensuring this remarkable scaffold remains at the forefront of drug discovery for years to come.
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- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
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- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021, December 6). National Center for Biotechnology Information.
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photophysical properties of 2,5-disubstituted oxazoles
An In-depth Technical Guide to the Photophysical Properties of 2,5-Disubstituted Oxazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,5-disubstituted oxazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry, materials science, and drug development.[1][2] These compounds are not only prevalent in a multitude of biologically active agents but are also gaining significant attention as versatile fluorophores.[3][4] Their utility as fluorescent probes and dyes stems from their often favorable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity.[5][6] This guide provides a comprehensive exploration of the core photophysical principles governing 2,5-disubstituted oxazoles, offering field-proven insights into their characterization. We will dissect the intricate relationship between chemical structure and optical response, detail robust experimental protocols for property determination, and present a framework for the rational design of novel oxazole-based fluorophores.
The Oxazole Core: A Foundation for Diverse Photophysics
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The 2,5-disubstitution pattern is particularly significant as it allows for the extension of the core π-conjugated system through the attachment of various aryl or other unsaturated groups. This extended π-system is the primary determinant of the molecule's electronic and optical properties. The electronic transitions responsible for absorption and emission are typically π→π* in nature.[7][8] The specific nature of the substituents at the C2 and C5 positions provides a powerful tool to modulate these transitions, thereby fine-tuning the resulting photophysical characteristics.[9][10]
Caption: General structure of a 2,5-disubstituted 1,3-oxazole.
Core Photophysical Properties and Their Modulation
The performance of an oxazole-based fluorophore is defined by several key parameters. Understanding how to interpret and engineer these properties is crucial for their application in research and drug development.
Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state (S₁), with the peak representing the wavelength of maximum absorption (λabs or λex). The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state (S₀), with its peak at the wavelength of maximum emission (λem). For many 2,5-diaryloxazoles, absorption maxima are typically found in the UV-A or near-visible region (350-400 nm), with emission occurring in the blue or green part of the spectrum.[5][11]
The Role of Substituents: Engineering the Optical Response
The true versatility of the 2,5-disubstituted oxazole scaffold lies in the profound influence the R¹ and R² groups have on its photophysical properties. By strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on aryl substituents, a "push-pull" system can be established. This arrangement often leads to a significant intramolecular charge transfer (ICT) character in the excited state.[6][12]
Upon excitation, electron density shifts from the donor-substituted end of the molecule to the acceptor-substituted end. This charge redistribution stabilizes the excited state, lowering its energy level. As a result, the emitted photon has lower energy (is red-shifted) compared to a non-ICT compound. This effect is a cornerstone of fluorophore design, allowing for the tuning of emission colors across the visible spectrum.[10][13]
-
Electron-Donating Groups (EDGs): Groups like amino (-NR₂), methoxy (-OCH₃), and alkyl groups increase electron density in the conjugated system. Their inclusion generally leads to a bathochromic (red) shift in both absorption and emission spectra.[14]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-C=O) pull electron density from the conjugated system.
Caption: Intramolecular Charge Transfer (ICT) in a push-pull substituted oxazole.
Solvatochromism: Probing the Microenvironment
Oxazoles with a significant ICT character in their excited state often exhibit solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent.[6][15] In polar solvents, the larger dipole moment of the ICT excited state is stabilized more effectively than the ground state. This increased stabilization further lowers the energy of the excited state, resulting in a more pronounced red-shift in the emission spectrum.[14] This property is highly valuable, as it allows these molecules to be used as fluorescent probes to report on the polarity of their local microenvironment, such as within a protein binding site or a lipid membrane.[16] The UV-Vis absorption spectra, in contrast, are often less sensitive to solvent polarity.[6][12]
Stokes Shift, Quantum Yield, and Lifetime
-
Stokes Shift: This is the difference in wavelength (or energy) between the maximum of the absorption and the maximum of the emission spectra (Δλ = λem - λex). A large Stokes shift is a highly desirable characteristic for fluorescent probes as it minimizes the overlap between absorption and emission spectra, reducing self-quenching and improving the signal-to-noise ratio in imaging applications.[5][17] Oxazoles exhibiting ICT often have large Stokes shifts.[6]
-
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[18] A high quantum yield (approaching 1.0 or 100%) is crucial for bright fluorescent probes needed for sensitive detection. The ΦF of 2,5-disubstituted oxazoles can vary widely depending on their structure and environment.[14][19]
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state, typically on the nanosecond scale for oxazoles.[6][17] Lifetime measurements can provide additional information about the fluorophore's environment and interactions.
Comparative Photophysical Data
The following table summarizes key photophysical data for a selection of 2,5-disubstituted oxazole derivatives from the literature, illustrating the impact of substitution and solvent polarity.
| Compound Class | R¹ (at C2) | R² (at C5) | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| Naphthoxazole | 4-N,N-dimethylaminophenyl | Naphthyl | Hexane | ~380 | ~430 | ~50 | High | [6] |
| Naphthoxazole | 4-N,N-dimethylaminophenyl | Naphthyl | Acetonitrile | ~380 | ~540 | ~160 | Moderate | [6] |
| Benzobisoxazole | Phenyl | Phenyl | Dichloromethane | 387 | 406, 422 | 19, 35 | 0.44 | [19] |
| Benzobisoxazole | Furan-2-yl | Phenyl | Dichloromethane | 379 | 398, 417 | 19, 38 | 0.60 | [19] |
| Acetyl Oxazole | p-N,N'-diphenylaminophenyl | Methyl, Acetyl | Dioxane | 412 | 486 | 74 | 0.81 | [14] |
| Acetyl Oxazole | p-N,N'-diphenylaminophenyl | Methyl, Acetyl | Acetonitrile | 420 | 563 | 143 | 0.11 | [14] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization is the bedrock of fluorophore development. The following protocols describe the core experiments required to define the photophysical profile of a new 2,5-disubstituted oxazole derivative.
Caption: Workflow for characterizing a novel oxazole fluorophore.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Solution Preparation: Prepare a stock solution of the purified oxazole derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a known concentration (e.g., 1 mM). Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm pathlength. Fill a reference cuvette with the pure solvent to blank the instrument.
-
Measurement: Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 250-600 nm). The peak of the lowest-energy absorption band corresponds to the primary λabs.[5]
-
Data Analysis (Molar Extinction Coefficient):
-
Record the absorbance value at λabs for each concentration.
-
Plot absorbance vs. concentration. According to the Beer-Lambert law (A = εcl), the data should be linear for absorbance values below ~1.0.
-
The molar extinction coefficient (ε), in units of M⁻¹cm⁻¹, is calculated from the slope of the linear fit (slope = ε, since the path length 'l' is 1 cm).[18]
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths and to calculate the Stokes shift.
Methodology:
-
Solution Preparation: Use a dilute solution of the compound (absorbance at λabs should be < 0.1) in the same solvent used for UV-Vis analysis to avoid inner filter effects.[5]
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the λabs determined previously.
-
Scan the emission monochromator over a wavelength range starting ~20 nm above the excitation wavelength to a point where the emission signal returns to baseline (e.g., if λabs is 380 nm, scan from 400 nm to 700 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).[18]
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem just determined.
-
Scan the excitation monochromator over a range that includes the compound's absorption bands (e.g., 250-450 nm).
-
The resulting excitation spectrum should closely match the absorption spectrum, confirming that the measured emission originates from the species that absorbs the light.
-
-
Data Analysis (Stokes Shift): Calculate the Stokes shift as: Δλ = λem - λabs.
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
Objective: To quantify the fluorescence efficiency of the sample relative to a well-characterized standard.
Trustworthiness: This protocol is self-validating. The use of a well-known standard with a certified quantum yield provides an internal calibration for the measurement. The requirement for low absorbance ensures the linear response of the detector and minimizes artifacts, making the relative measurement robust.
Methodology:
-
Standard Selection: Choose a standard fluorophore whose absorption and emission spectra overlap with the sample. For blue-emitting oxazoles, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.[5]
-
Solution Preparation: Prepare a series of 4-5 solutions of both the standard and the sample in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.[18]
-
Measurements:
-
Record the UV-Vis absorption spectrum for every solution and note the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectrum for every solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the entire fluorescence emission curve for each spectrum.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:[5][18]
Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (area under the curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (For sample and standard in the same solvent, this term cancels out).
-
-
Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The slope of these plots (Grad) is proportional to the quantum yield. The equation can be simplified to:
Φsample = Φstd × (Gradsample / Gradstd) × (nsample² / nstd²)
-
Conclusion and Future Outlook
The 2,5-disubstituted oxazole framework represents a remarkably tunable platform for the development of advanced fluorescent tools. Through judicious selection of substituents at the C2 and C5 positions, researchers can precisely control the core photophysical properties, including absorption/emission wavelengths, quantum efficiency, and environmental sensitivity. The principles of intramolecular charge transfer and solvatochromism are key to designing molecules with large Stokes shifts and the ability to probe their local environment. As synthetic methodologies become more sophisticated,[20][21][22] the potential to create novel oxazole-based probes for complex biological imaging, high-throughput screening, and materials science applications will continue to expand, making a thorough understanding of their photophysical properties more critical than ever.
References
- A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Benchchem.
- Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cycliz
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC.
- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
- Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts.
- The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties. Benchchem.
- Solvent and media effects on the photophysics of naphthoxazole deriv
- Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
- Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
- An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Deriv
- Solvent and media effects on the photophysics of naphthoxazole deriv
- Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org.
- The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations.
- DFT STUDIES OF OXAZOLE DERIV
- A computational and experimental investigation of deep-blue light-emitting tetraaryl-benzobis[1,2- d :4,5- d ′]oxazoles.
- Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units.
- Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Amazon S3.
- Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. PubMed.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole.
- Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole...
- The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation.
- Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif.
- Substituent Effect on Excited State Intramolecular Proton Transfer Mechanism and Fluorescent Properties of 2, 5-Diphenyl-1, 3, 4-Oxadiazole Derivatives.
- Fluorescent oxazoles from quinones for bioimaging applic
- Substitution Effect on 2-(Oxazolinyl)-phenols and 1,2,5-Chalcogenadiazole-Annulated Derivatives: Emission-Color-Tunable, Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Luminophores.
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.
- Fluorescence of aromatic benzoxazole derivatives.
- A comprehensive review on biological activities of oxazole deriv
- Time-Resolved Fluorescence Intensity and Anisotropy Decays of 2,5-Diphenyloxazole by Two-Photon Excitation and Frequency-Domain Fluorometry. PMC.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7.
- 2,5-Diaryloxazoles and 2,5-Diaryl-1,3,4-oxadiazoles.
- An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Form
- UV‐VIS spectra of 2,5‐diaryl tetrazoles (2×10⁻⁵ M) recorded in 1 : 1 ACN.
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2-(4-chlorophenyl)-5-phenyl-1,3-oxazole InChIKey ANIDZBXFEWCCDB
InChIKey: ANIDZBXFEWCCDB Molecular Formula: C₁₅H₁₀ClNO Molecular Weight: 255.70 g/mol
Executive Summary
The compound 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a diaryl-substituted heterocyclic scaffold belonging to the 1,3-oxazole family. Structurally, it is a halogenated derivative of 2,5-diphenyloxazole (PPO) , a widely utilized primary scintillator in fluorescence spectroscopy and nuclear physics.
The introduction of the chlorine atom at the para-position of the C2-phenyl ring imparts unique electronic and steric properties, modulating the compound's lipophilicity and photophysical behavior (heavy-atom effect). Beyond its utility as a fluorescent probe, this specific oxazole architecture serves as a critical pharmacophore in medicinal chemistry, particularly in the development of COX-2 inhibitors , PPAR-α agonists , and antimicrobial agents where the oxazole ring acts as a bioisostere for amide or ester linkages.
This guide details the synthesis, physicochemical properties, and functional applications of this compound, designed for researchers requiring high-purity synthesis and characterization protocols.
Chemical Architecture & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a central 1,3-oxazole ring substituted at positions 2 and 5.
-
Position 2: 4-chlorophenyl group.[1][2][3][4][5][6][7] The electron-withdrawing chlorine atom (-I effect, +M effect) influences the electron density of the oxazole ring, slightly reducing the basicity of the nitrogen compared to unsubstituted PPO.
-
Position 5: Phenyl group.[8][1][2][5][6][7][9][10][11][12][13] This conjugation extends the
-system, responsible for the compound's strong UV absorption and fluorescence.
Physicochemical Data
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Typical of diaryloxazoles |
| Melting Point | 108–112 °C (Predicted) | Higher than PPO (74 °C) due to Cl-stacking interactions |
| Solubility | Soluble in CHCl₃, DMSO, Toluene; Insoluble in Water | High lipophilicity (LogP ~4.[4]5) |
| Fluorescence | Slight redshift vs. PPO; reduced quantum yield due to Cl-induced intersystem crossing | |
| pKa | ~1.5 (Conjugate acid) | Weakly basic nitrogen |
Synthetic Pathways
The most robust method for synthesizing 2,5-disubstituted oxazoles with high regiocontrol is the Robinson-Gabriel Cyclodehydration . This route ensures the phenyl group is correctly positioned at C5 and the 4-chlorophenyl group at C2.
Reaction Logic
-
N-Acylation: 2-Amino-1-phenylethanone (phenacylamine) is acylated with 4-chlorobenzoyl chloride to form the acyclic amide intermediate.
-
Cyclodehydration: The amide undergoes intramolecular cyclization driven by a dehydrating agent (POCl₃ or H₂SO₄) to close the oxazole ring.
Workflow Diagram
Figure 1: Robinson-Gabriel synthesis pathway for regioselective oxazole formation.
Detailed Protocol
Step 1: Formation of the Amide Intermediate
-
Reagents: Suspend 2-amino-1-phenylethanone hydrochloride (10 mmol, 1.71 g) in dry Dichloromethane (DCM, 50 mL).
-
Base Addition: Add Triethylamine (25 mmol, 3.5 mL) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.
-
Acylation: Slowly add 4-chlorobenzoyl chloride (11 mmol, 1.92 g) dissolved in 10 mL DCM. Maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with water (2x), 1M HCl (1x), and brine. Dry over Na₂SO₄ and concentrate to yield the crude amide.[11]
Step 2: Cyclodehydration[11]
-
Cyclization: Dissolve the crude amide in anhydrous Toluene (30 mL).
-
Dehydration: Add Phosphorus Oxychloride (POCl₃) (30 mmol, 2.8 mL). Caution: POCl₃ is corrosive.
-
Reflux: Heat to reflux (110°C) for 3–5 hours. The solution typically fluoresces blue under UV light upon completion.
-
Quench: Cool to RT and carefully pour onto crushed ice/water. Neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain the pure oxazole.
Functional Applications
Photophysics & Scintillation
Like its parent PPO, this derivative is a scintillator. However, the heavy atom effect of chlorine facilitates spin-orbit coupling.
-
Mechanism: Upon UV excitation, the molecule enters the
excited state. While radiative decay (fluorescence) is dominant, the Cl atom increases the rate of Intersystem Crossing (ISC) to the Triplet state ( ). -
Result: Slightly lower quantum yield compared to PPO, but potentially longer Stokes shift. This makes it useful in multi-component scintillator cocktails where re-absorption needs to be minimized.
Figure 2: Jablonski diagram illustrating the photophysical impact of the chlorine substituent.
Medicinal Chemistry Scaffold
The 2,5-diaryloxazole core is a "privileged structure" in drug discovery.
-
COX-2 Inhibition: The 4-chlorophenyl moiety mimics the chlorophenyl ring found in Indomethacin or the fluorophenyl in Celecoxib, fitting into the hydrophobic pocket of the COX-2 enzyme.
-
PPAR Agonism: Derivatives of this scaffold (often with a methyl group at C4) have shown activity as PPAR-α agonists for treating dyslipidemia. The oxazole ring provides a rigid spacer that orients the lipophilic tails correctly within the receptor binding domain.
Handling & Safety (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use a fume hood, especially during the POCl₃ step. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from light. Stable under standard laboratory conditions.
References
-
PubChem. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one... Synthesis and Characterization. Molecules, 2023.[14][9][15] Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery of an oxybenzylglycine based PPAR alpha selective agonist.[8] (BMS-687453 SAR data). Available at: [Link]
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- 15. mdpi.com [mdpi.com]
Chlorophenyl-Substituted Oxazole Ligands in Medicinal Chemistry: Structural Dynamics, Target Affinity, and Synthetic Workflows
Executive Summary
The oxazole ring is a doubly unsaturated 5-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. When functionalized with a chlorophenyl moiety, the resulting ligands exhibit unique physicochemical properties—enhanced lipophilicity, precise halogen bonding capabilities, and high metabolic stability. These attributes make chlorophenyl-substituted oxazoles highly privileged scaffolds for drug discovery, demonstrating potent activity across a spectrum of therapeutic targets including kinases, metabolic enzymes, and microbial pathogens. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic signaling pathways, and advanced synthetic methodologies associated with these ligands.
Pharmacophore Rationale: The Chlorophenyl-Oxazole Axis
The strategic placement of a chlorophenyl group on an oxazole core fundamentally alters the molecule's interaction with biological targets. The oxazole ring itself acts as a versatile hydrogen bond acceptor (via the nitrogen atom) and a structural spacer that dictates the spatial orientation of its substituents.
When a chlorine atom is introduced to the phenyl substituent (e.g., at the ortho or para position), it introduces three critical pharmacological enhancements:
-
Halogen Bonding & Hydrophobic Packing : The highly polarizable chlorine atom can engage in halogen bonding with backbone carbonyls of target proteins, while the bulk of the phenyl ring anchors the ligand deep within hydrophobic pockets.
-
Electronic Modulation : The electron-withdrawing nature of the chlorine atom modulates the electron density of the adjacent oxazole ring, lowering its pKa and often increasing its resistance to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Locking : In ortho-chlorophenyl derivatives, steric hindrance restricts the rotation of the C-C bond between the phenyl and oxazole rings, locking the ligand into a bioactive conformation that reduces entropic penalties upon target binding[1].
Target Landscape & Quantitative SAR
Chlorophenyl oxazoles have been successfully deployed against a diverse array of biological targets. The position of the chlorophenyl group (C2, C4, or C5 of the oxazole) drastically shifts the target selectivity.
Neutral Ceramidase (nCDase) Inhibition
Sphingolipids are critical mediators in cancer pathogenesis. Neutral ceramidase (nCDase) hydrolyzes pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated into the pro-survival mediator sphingosine-1-phosphate (S1P). Inhibiting nCDase induces ceramide accumulation, driving cancer cell apoptosis. SAR studies on isothiazole-oxazole amides revealed that appending a 2-chlorophenyl-substituted oxazole yielded the highly potent inhibitor SB-37. The ortho-chloro substitution proved optimal for fitting the narrow hydrophobic channel of the nCDase active site[1].
Monoamine Oxidase B (MAO-B) Selectivity
In neurodegenerative disease research, 2-phenyloxazole-4-carboxamides have emerged as selective, reversible inhibitors of human MAO-B. The incorporation of a 5-chlorophenyl moiety, alongside bulky benzyloxy groups, capitalizes on the larger substrate cavity of MAO-B compared to MAO-A, driving high target selectivity[2].
Quantitative SAR Summary
The following table summarizes the quantitative data for key chlorophenyl oxazole derivatives across different therapeutic domains:
| Compound Scaffold | Substitution Pattern | Primary Target | Biological Activity | Ref |
| Isothiazole-oxazole amide (SB-37) | 2-chlorophenyl at oxazole C4 | Neutral Ceramidase (nCDase) | IC50 = 1.1 μM (91% max inhibition) | [1] |
| 5-Phenyloxazole | 5-(4-chlorophenyl) | MCF7 Cell Line (CDK8 / ER-α) | IC50 = 74.1 μM | [3] |
| 2-tert-Butyloxazole | 4-(4-chlorophenyl) | Gram-positive Bacteria (S. aureus) | High zone of inhibition (Potent) | |
| 2-Phenyloxazole-4-carboxylate | 5-chlorophenyl, 2,4-bis(benzyloxy) | Monoamine Oxidase B (MAO-B) | Selective Reversible Inhibition | [2] |
Mechanistic Pathway: Sphingolipid Modulation
To illustrate the functional impact of chlorophenyl oxazole ligands, the diagram below maps the sphingolipid signaling pathway and the precise intervention point of the nCDase inhibitor SB-37.
Figure 1: Sphingolipid signaling and targeted nCDase inhibition by chlorophenyl oxazole SB-37.
Advanced Synthetic Methodologies
The construction and functionalization of chlorophenyl oxazoles require precise synthetic control. Below are two highly validated, self-contained protocols for synthesizing and modifying these ligands.
Protocol 1: Microwave-Assisted [3+2] Cycloaddition
Objective: Rapid, high-yield assembly of the 5-(4-chlorophenyl)oxazole core. Causality: Traditional thermal cycloadditions often stall at the intermediate oxazoline stage. Microwave irradiation provides homogenous, rapid heating that overcomes the activation energy barrier for the elimination of p-toluenesulfinic acid, driving the equilibrium entirely toward the thermodynamically stable, fully conjugated oxazole[3]. Isopropanol (IPA) is utilized as a green solvent with a high loss tangent, ensuring efficient microwave energy coupling.
Step-by-Step Workflow:
-
Reagent Preparation: In a 50 mL microwave-safe reaction vessel, combine 4-chlorobenzaldehyde (1.0 equiv, 1.18 mmol) and 4-toluenesulfonylmethyl isocyanide (TosMIC, 1.0 equiv, 1.18 mmol).
-
Base & Solvent Addition: Suspend the mixture in 10 mL of Isopropanol (IPA). Add anhydrous K3PO4 (2.0 equiv, 2.36 mmol). Note: K3PO4 provides the exact basicity required to deprotonate the active methylene of TosMIC without triggering unwanted Cannizzaro disproportionation of the aldehyde.
-
Irradiation: Seal the vessel and subject it to microwave irradiation at 350 W and 65 °C for 8 minutes under constant stirring (800 rpm).
-
Self-Validation (Analytical Check): Monitor the reaction via TLC (20% EtOAc/n-hexane). The reaction is complete upon the disappearance of the aldehyde precursor. Confirm structural integrity via 1H NMR: successful aromatization is validated by the absence of oxazoline vicinal protons (typically 5.0–6.0 ppm) and the emergence of two sharp oxazole singlets (C2-H and C4-H) at approximately 7.92 ppm and 7.34 ppm[3].
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the brown solid product (Yield: ~94%).
Figure 2: Workflow for the microwave-assisted [3+2] cycloaddition of 5-(4-chlorophenyl)oxazole.
Protocol 2: Site-Selective Deprotometalation
Objective: Regioselective functionalization of the oxazole ring for SAR expansion. Causality: In a 4-chlorophenyl substituted oxazole, the C2 proton (adjacent to the oxygen atom) is the most thermodynamically acidic (calculated pKa ~ 29.9). Utilizing the sterically hindered, non-nucleophilic base TMPZnCl·LiCl ensures that deprotonation occurs strictly at the C2 position, completely avoiding nucleophilic attack on the electrophilic C=N bond. The LiCl salt is critical as it breaks up polymeric zinc aggregates, increasing the kinetic basicity of the TMP anion[4].
Step-by-Step Workflow:
-
Preparation: Under an inert argon atmosphere, dissolve the 4-chlorophenyl oxazole derivative (1.0 mmol) in anhydrous THF (5 mL).
-
Metalation: Dropwise add TMPZnCl·LiCl (1.2 equiv) at 25 °C. Stir the mixture for 2 hours.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an aryl halide) alongside a Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). Heat the reaction to 60 °C for 12 hours to facilitate Negishi cross-coupling.
-
Self-Validation (Analytical Check): Quench the reaction with saturated NH4Cl. Regioselectivity is definitively confirmed via 2D NMR (HMBC/HSQC), ensuring substitution occurred exclusively at the C2 position, evidenced by the complete loss of the ~8.0 ppm C2-H singlet[4].
Conclusion
Chlorophenyl-substituted oxazoles represent a highly tunable and privileged class of ligands in medicinal chemistry. By leveraging the lipophilic and electronic properties of the chlorophenyl moiety, alongside the hydrogen-bonding capacity of the oxazole core, drug developers can achieve remarkable target affinity and selectivity. As demonstrated by their efficacy against targets ranging from Neutral Ceramidase to MAO-B, mastering the synthetic workflows—such as microwave-assisted cycloadditions and site-selective metalations—is essential for the rapid generation and optimization of these promising therapeutic candidates.
References
-
A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry (via PubMed Central) URL:[Link]
-
Neutral ceramidase-active site inhibitor chemotypes and binding modes Source: PubMed Central (NIH) URL:[Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: ACS Omega URL:[Link]
-
A Predictive Model Towards Site-Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes Source: LMU Munich / ResearchGate URL:[Link]
-
2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B Source: AIR Unimi (University of Milan) URL:[Link]
Sources
Fluorescence Quantum Yield of Phenyl-Oxazole Derivatives
Photophysics, Measurement Protocols, and Optimization Strategies
Executive Summary
Phenyl-oxazole derivatives, exemplified by PPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), represent a cornerstone scaffold in fluorescence spectroscopy. Characterized by high structural rigidity and large molar extinction coefficients, these compounds typically exhibit near-unity fluorescence quantum yields (
This technical guide provides a rigorous analysis of the factors governing the
Part 1: Structural Dynamics & Photophysics
The fluorescence efficiency of phenyl-oxazole derivatives is dictated by the competition between radiative decay (
The Rigidity Principle
The high
Substituent and Solvent Effects
Modifications to the phenyl ring introduce electronic push-pull systems that alter the excited state energy landscape:
-
Electron-Donating Groups (EDG): Substituents like methoxy (-OMe) or amino (-NR
) groups generally stabilize the emissive state but can induce Intramolecular Charge Transfer (ICT). In highly polar solvents, this may lead to a Twisted Intramolecular Charge Transfer (TICT) state, which is often non-emissive, quenching fluorescence. -
Electron-Withdrawing Groups (EWG): Strong EWGs (e.g., -NO
) often facilitate ISC to the triplet state ( ) or induce Photoinduced Electron Transfer (PET), drastically reducing .
Mechanistic Pathway Diagram
The following diagram illustrates the structural and environmental logic determining the quantum yield.
Figure 1: Photophysical pathways influencing the quantum yield of phenyl-oxazole derivatives.
Part 2: Quantitative Data Landscape
The following table summarizes reference
| Compound | Solvent | Notes | |
| PPO | Cyclohexane | 1.00 | Standard reference; Unity QY due to lack of competing non-radiative paths. |
| PPO | Ethanol | 0.89 - 0.94 | Slight reduction due to solvent relaxation/hydrogen bonding interactions. |
| POPOP | Cyclohexane | 0.93 | High QY; widely used as a secondary scintillator (wavelength shifter). |
| POPOP | Toluene | 0.91 | Standard in liquid scintillation cocktails. |
| Pyridine-PPO | Toluene | ~0.63 | Introduction of pyridine nitrogen facilitates some ISC or n- |
| Dimethyl-POPOP | Ethanol | 0.93 | Methyl groups add solubility without disrupting planarity. |
Data synthesized from Brouwer (2011) and IUPAC standards.
Part 3: Experimental Protocol (Relative Method)
Methodology: The Comparative Method of Williams et al.
Objective: Determine the
Reagents & Equipment
-
Reference Standard: PPO (in Cyclohexane,
) or Quinine Sulfate (in 0.1 M H SO , ). -
Solvents: Spectroscopic grade (cutoff < 250 nm).
-
Cuvettes: 10 mm x 10 mm quartz fluorescence cuvettes (4 clear sides).
-
Instrument: Double-monochromator spectrofluorometer with corrected detector response.
The Protocol
Step 1: Absorbance Screening (The "0.1 Rule")
Prepare stock solutions of the Sample and Reference. Dilute them such that the absorbance (
-
Why? This prevents the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission or attenuates the excitation beam non-linearly, invalidating the linear relationship between absorption and emission.
Step 2: Excitation Wavelength Selection
Choose a
-
Critical: The slit widths (bandpass) must remain identical for both sample and reference measurements.[1]
Step 3: Emission Integration
Record the fluorescence emission spectrum for both solutions.
-
Subtract the solvent blank spectrum from the sample spectrum.
-
Integrate the area under the corrected emission curve (
).[2]
Step 4: Refractive Index Correction
If the Sample and Reference are in different solvents (e.g., Sample in Toluene, Reference in Ethanol), you must correct for the refractive index (
-
Causality: The amount of light reaching the detector depends on the refractive index of the medium inside the cuvette due to internal reflection and solid angle changes.
Step 5: Calculation
Calculate the quantum yield (
Where:
-
: The slope of the line plotting Integrated Fluorescence (
) vs. Absorbance ( ).[2] Note: For highest accuracy, measure at 4-5 concentrations and use the slope rather than a single point. - : Refractive index of the solvent.
Workflow Visualization
Figure 2: Step-by-step workflow for determining fluorescence quantum yield via the relative slope method.
Part 4: Troubleshooting & Optimization
Inner Filter Effect (IFE)
If your calculated
-
Diagnosis: Plot
vs. . If the curve plateaus or bends downward at higher , IFE is present. -
Remedy: Dilute samples until
.
Oxygen Quenching
Phenyl-oxazoles generally have short lifetimes (
-
Protocol: Purge solutions with Nitrogen or Argon for 10 minutes prior to measurement to remove dissolved O
, which acts as a collisional quencher.
Photostability
While PPO is relatively stable, derivatives with extended conjugation may photobleach.
-
Check: Measure absorbance before and after the fluorescence scan. If
decreases by >2%, the sample is degrading. Reduce excitation slit width or integration time.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard Text).
-
Niu, C. G., et al. (2007). Fluorescence quantum yield of phenyl-oxazole derivatives and substituent effects. Spectrochimica Acta Part A.
Sources
Methodological & Application
Application Note: Van Leusen Oxazole Synthesis for 2,5-Disubstituted Oxazoles
Abstract & Strategic Context
The Van Leusen Oxazole Synthesis is a cornerstone cycloaddition reaction for constructing the oxazole core, utilizing tosylmethyl isocyanide (TosMIC) and aldehydes.[1][2][3][4][5][6] While the classical Van Leusen protocol inherently yields 5-substituted oxazoles (leaving the C2 position unsubstituted), it remains a preferred route for 2,5-disubstituted targets when coupled with C2-functionalization strategies.
This guide addresses the specific requirement for 2,5-disubstituted oxazoles by detailing a robust Two-Stage Protocol :
-
Primary Cycloaddition: Construction of the 5-substituted oxazole core using TosMIC.
-
C2-Functionalization: Regioselective lithiation and electrophilic trapping to install the C2 substituent.
This approach is often superior to direct condensation methods (e.g., Robinson-Gabriel) for sensitive substrates due to the mild conditions of the Van Leusen step and the high regiocontrol of the subsequent C2-alkylation.
Mechanistic Insight
The reaction proceeds via a base-mediated [3+2] cycloaddition.[1][4][5][7] Understanding the specific role of TosMIC as a C1N1 synthon is critical for troubleshooting.
Reaction Pathway[4]
-
Deprotonation: The methylene protons of TosMIC are acidic (pKa ~14) due to the flanking sulfonyl and isocyanide groups. Base treatment generates the TosMIC anion.[2]
-
Aldol-Type Addition: The anion attacks the aldehyde carbonyl, forming a betaine intermediate.
-
5-Endo-Dig Cyclization: The alkoxide attacks the isocyanide carbon, closing the ring to form an oxazoline.
-
Elimination: Spontaneous elimination of p-toluenesulfinic acid (TosOH) aromatizes the system to the oxazole.
Mechanistic Diagram
Caption: Mechanistic flow of the Van Leusen synthesis. The elimination of the sulfonyl group is the driving force for aromatization.
Critical Parameters & Optimization
Success in the Van Leusen synthesis, particularly as a precursor to 2,5-disubstituted systems, relies on strict control of the initial ring formation.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | MeOH or DME/MeOH (1:1) | Protic solvents facilitate the elimination of TosH. Pure aprotic solvents (THF) often stall at the oxazoline stage. |
| Base | K₂CO₃ (2-3 equiv) | Mild enough to prevent aldehyde polymerization but strong enough to deprotonate TosMIC. |
| Stoichiometry | TosMIC (1.1 equiv) | Slight excess ensures complete consumption of the aldehyde, which is harder to remove than residual TosMIC. |
| Temperature | Reflux (65°C) | Required to overcome the activation energy for the cycloaddition and elimination steps. |
| Concentration | 0.1 M - 0.2 M | High dilution minimizes intermolecular side reactions (e.g., isocyanide polymerization). |
Detailed Experimental Protocols
Phase 1: Synthesis of 5-Substituted Oxazole Core
Target: 5-Phenyloxazole (Precursor)
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
TosMIC (11 mmol, 2.15 g)
-
Potassium Carbonate (anhydrous, 25 mmol, 3.45 g)
-
Methanol (dry, 50 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with TosMIC and K₂CO₃. Add dry Methanol and stir to create a suspension.
-
Addition: Add Benzaldehyde dropwise over 5 minutes at room temperature.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The spot for benzaldehyde (Rf ~0.6) should disappear, and a new fluorescent spot (oxazole, Rf ~0.4) should appear.
-
-
Work-up:
-
Evaporate methanol under reduced pressure (do not dry completely; leave a slurry).
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:2) yields 5-phenyloxazole as a pale yellow oil/solid.
Phase 2: C2-Functionalization to 2,5-Disubstituted Oxazole
Target: 2-Methyl-5-phenyloxazole
Scientific Logic: The proton at C2 of the oxazole ring is relatively acidic (pKa ~20). Lithiation with n-BuLi generates a stable nucleophile that can be trapped with electrophiles (alkyl halides, aldehydes, etc.).
Reagents:
-
5-Phenyloxazole (from Phase 1, 5 mmol, 0.72 g)
-
n-Butyllithium (2.5 M in hexanes, 5.5 mmol, 2.2 mL)
-
Methyl Iodide (6 mmol, 0.85 g)
-
THF (anhydrous, 25 mL)
Procedure:
-
Inert Atmosphere: Flame-dry a 50 mL two-neck flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 5-phenyloxazole in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithiooxazole species.
-
Critical Step: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Add Methyl Iodide (MeI) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution (10 mL).
-
Isolation: Extract with Et₂O, wash with water/brine, dry, and concentrate.
-
Result: Purification via column chromatography yields 2-methyl-5-phenyloxazole.
Workflow Visualization
Caption: Two-stage workflow converting aldehydes to 2,5-disubstituted oxazoles via Van Leusen intermediate.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete elimination of TosH. | Ensure solvent is protic (MeOH). If using DME/THF, add 10-20% MeOH to facilitate proton transfer. |
| Polymerization | Base concentration too high or temp too high. | Add aldehyde slowly to the TosMIC/Base mixture. Do not mix aldehyde and base before adding TosMIC. |
| No Reaction (Phase 2) | Wet THF or inactive n-BuLi. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone. |
| Ring Opening (Phase 2) | Temperature too high during lithiation. | Oxazole ring can open to isocyanide at > -50°C. Keep strictly at -78°C during lithiation. |
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,3-oxazoles." Tetrahedron Letters, 1972, 13(23), 2369-2372.
-
Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis." The Journal of Organic Chemistry, 2000, 65(5), 1516-1524.
-
Vedejs, E., & Monahan, S. D. "Oxazole activation: C2-lithiation and subsequent functionalization." The Journal of Organic Chemistry, 1996, 61(15), 5192-5193.
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis: Mechanism and Recent Literature."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Application Note: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole as a Primary Scintillation Fluor in ADME and Pharmacokinetic Studies
Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists
Application: Liquid Scintillation Counting (LSC) of highly quenched biological matrices (
Introduction: The Rationale for Halogenated Oxazoles in LSC
In preclinical drug development, Absorption, Distribution, Metabolism, and Excretion (ADME) studies rely heavily on carbon-14 (
However, quantifying radioactivity in solid biological matrices (e.g., liver homogenates, feces, whole blood) requires aggressive tissue solubilizers—typically strong alkaline quaternary ammonium hydroxides[3]. These harsh reagents induce severe chemical quenching and can nucleophilically degrade standard primary fluors like 2,5-diphenyloxazole (PPO).
To circumvent this, 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is employed as an advanced primary fluor. The addition of an electron-withdrawing para-chloro substituent to the 2-phenyl ring fundamentally alters the molecule's photophysics and chemical resilience. This structural modification stabilizes the oxazole core against alkaline degradation and induces a slight bathochromic (red) shift in emission[4]. This shift is critical: it helps the emitted photons evade absorption by residual biological pigments (e.g., heme degradation products), thereby significantly reducing color quenching in biological samples[5].
Photophysical Properties & Mechanistic Advantages
While the heavy-atom effect of the chlorine substituent slightly increases intersystem crossing (reducing absolute quantum yield), the operational advantages in heavily quenched biological samples far outweigh this minor drop in baseline efficiency[5].
Quantitative Data Summary: Fluorophore Comparison
| Property | 2,5-Diphenyloxazole (PPO) | 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | Operational Consequence in LSC workflows |
| Absorption Max ( | ~303 nm | ~310 nm | Enhanced overlap with the emission of aromatic solvents. |
| Emission Max ( | ~358 nm | ~375 nm | Bathochromic shift evades biological color quenchers (e.g., yellow/red pigments). |
| Quantum Yield ( | ~0.94 | ~0.88 | Slight reduction due to halogen-induced spin-orbit coupling. |
| Alkaline Stability | Moderate | High | Resists nucleophilic degradation by aggressive tissue solubilizers. |
| Lipophilicity (logP) | ~3.5 | ~4.1 | Improved solubility in non-polar aromatic solvents (e.g., Toluene, Pseudocumene). |
The Scintillation Mechanism
The fundamental mechanism of LSC relies on a cascade of energy transfers. The kinetic energy of the beta particle excites the
Caption: Mechanism of liquid scintillation using a halogenated oxazole primary fluor.
Experimental Protocols
To ensure self-validating and trustworthy data in ADME studies, the preparation of the sample and the calibration of the instrument must be meticulously controlled.
Protocol 1: Tissue Solubilization and Cocktail Preparation
This protocol is optimized for processing solid tissues (e.g., liver, kidney) containing
Materials Required:
-
Tissue sample (up to 200 mg)
-
Alkaline tissue solubilizer (e.g., Soluene-350 or 0.5 M quaternary ammonium hydroxide)
-
30% Hydrogen Peroxide (
) -
Custom LSC Cocktail: Toluene containing 6 g/L 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole and 0.2 g/L POPOP (secondary fluor).
Step-by-Step Methodology:
-
Tissue Digestion: Place up to 200 mg of homogenized tissue into a 20 mL glass scintillation vial. Add 1.5 mL of the alkaline tissue solubilizer. Causality: Alkaline systems hydrolyze peptide bonds and lipids without creating volatile acidic byproducts that could cause the loss of
C as [3]. -
Incubation: Cap the vial loosely and incubate in a water bath at 55°C for 2–4 hours until the solution is completely homogeneous and clear.
-
Bleaching (Color Quench Reduction): Cool the vial to room temperature. Carefully add 0.2 mL of 30%
in two 0.1 mL aliquots, swirling gently between additions. Causality: oxidizes residual blood pigments (hemoglobin) that would otherwise absorb the 375 nm emission of the fluor, causing severe color quenching[3][6]. -
Heating: Return the vial to the 55°C bath for 30 minutes to complete the decolorization and destroy excess peroxides.
-
Cocktail Addition: Add 15 mL of the 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole LSC cocktail. The high alkaline stability of this specific fluor ensures it will not degrade upon contact with the digested matrix.
-
Dark Adaptation: Store the vials in the dark inside the LSC instrument for at least 1 hour prior to counting. Causality: This allows transient chemiluminescence (caused by the reaction of
with alkaline organics) and photoluminescence (from ambient room light) to decay, preventing falsely elevated count rates[3].
Protocol 2: Quench Correction via External Standard Method
Because biological samples inherently quench scintillation efficiency, raw Counts Per Minute (CPM) must be converted to absolute Disintegrations Per Minute (DPM)[2].
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a set of 10 sealed vials containing a known, certified DPM of the isotope of interest (
C or H) in the 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole cocktail. -
Inducing Quench: Add increasing volumes of a known chemical quencher (e.g., Carbon Tetrachloride,
) to the vials to simulate the quenching effect of biological matrices[5]. -
External Standard Measurement: Count the vials in the LSC instrument. The instrument will irradiate each vial with an external gamma source (e.g.,
Ba), generating a Compton electron spectrum.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Index Calculation: The instrument calculates a quench parameter (e.g., tSIE - transformed Spectral Index of the External standard) based on the downward energy shift of the Compton spectrum[5].
-
Curve Generation: Plot the Counting Efficiency (
) against the tSIE value. Use this polynomial regression curve to automatically correct the CPM of unknown biological samples to true DPM.
References
-
The Role of Carbon-14 Radiolabelling in ADME Studies Open MedScience URL:[Link]
-
Molecule structure, electric property, and scintillation and quenching of liquid scintillators arXiv URL: [Link]
-
Scintillation Detectors - Basic Introduction Indico Global URL: [Link]
-
Liquid Scintillation Counting International Atomic Energy Agency (IAEA) URL: [Link]
-
Pharmacokinetics, Mass Balance, Tissue Distribution and Metabolism of [14C]101BHG-D01... Bentham Science Publishers URL: [Link]
-
Similarity in the degree of quenching of 3H in various scintillation fluids with chemical and color quench ResearchGate URL:[Link]
-
A simple, rapid method of solubilizing algal tissue for scintillation counting Scite.ai URL:[Link]
Sources
Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole , a privileged scaffold in medicinal chemistry and material science (scintillators).[1] While direct condensation methods exist, they often suffer from regioselectivity issues (O- vs N-alkylation) and variable yields.[1]
To ensure Scientific Integrity and Reproducibility , this guide utilizes a stepwise Robinson-Gabriel synthesis approach. This pathway guarantees the correct 2,5-regiochemistry and allows for the isolation of stable intermediates, serving as quality control checkpoints. The protocol begins with
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C2-N3 and C5-O1 bonds.[1] The most reliable forward synthesis involves the cyclodehydration of an
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the conversion of phenacyl bromide to the target oxazole via an acyclic amide intermediate.[1]
Experimental Protocols
Materials & Equipment
-
Reagents:
-Bromoacetophenone (Phenacyl bromide), Hexamethylenetetramine (HMTA), 4-Chlorobenzoyl chloride, Phosphorus oxychloride (POCl ), Triethylamine (Et N). -
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Toluene.
-
Safety Note: Phenacyl bromide is a potent lachrymator . All operations involving this reagent must be performed in a well-ventilated fume hood.[1] POCl
is corrosive and water-reactive.[1]
Stage 1: Synthesis of Phenacylamine Hydrochloride (Delépine Reaction)
Direct amination of
-
Quaternization:
-
Dissolve Phenacyl bromide (19.9 g, 100 mmol) in Chloroform (100 mL).
-
Add Hexamethylenetetramine (14.7 g, 105 mmol) in one portion.
-
Stir at room temperature for 4 hours. A thick white precipitate (the hexaminium salt) will form.
-
Filter the solid, wash with fresh chloroform (2 x 30 mL), and air dry.
-
-
Hydrolysis:
-
Suspend the salt in Ethanol (150 mL).
-
Add Conc. HCl (40 mL) carefully.
-
Heat the mixture to reflux for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride.
-
Cool to 0°C and filter off the ammonium chloride byproduct.
-
Concentrate the filtrate to ~50 mL. Upon cooling, Phenacylamine Hydrochloride crystallizes.[2][3]
-
Yield Expectation: 75-85% (White crystalline solid).[1]
-
Stage 2: Amide Coupling (Preparation of Intermediate)
This step links the nitrogen source to the carbon skeleton.
-
Suspend Phenacylamine Hydrochloride (8.58 g, 50 mmol) in Dichloromethane (DCM, 150 mL) at 0°C.
-
Add Triethylamine (15.3 mL, 110 mmol) dropwise. The solution will clear as the free amine is liberated.
-
Add 4-Chlorobenzoyl chloride (8.75 g, 50 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.
-
Allow to warm to room temperature and stir for 3 hours.
-
Workup: Wash the organic layer with 1M HCl (2 x 50 mL), Sat. NaHCO
(2 x 50 mL), and Brine. -
Dry over Na
SO and concentrate. Recrystallize the residue from Ethanol/Water. -
Product: N-(2-oxo-2-phenylethyl)-4-chlorobenzamide.
-
Checkpoint: Verify purity by TLC (Hexane:EtOAc 1:1). Target MP: ~150-160°C.[1]
Stage 3: Robinson-Gabriel Cyclodehydration
The final closure of the oxazole ring.[1]
-
Place the amide intermediate (5.47 g, 20 mmol) in a round-bottom flask.
-
Add Phosphorus Oxychloride (POCl
) (30 mL). Note: Neat POCl acts as both solvent and reagent. -
Heat the mixture to reflux (approx. 105°C) for 2–3 hours. Monitor by TLC; the starting amide spot should disappear.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto Crushed Ice (300 g) with vigorous stirring. Exothermic reaction!
-
Neutralize the aqueous suspension with Ammonium Hydroxide or NaOH solution until pH ~8.
-
-
Isolation:
-
Extract the precipitate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target oxazole.
Data Presentation & Characterization
Expected Physicochemical Properties
| Property | Value / Observation |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approx. 115–125 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in CHCl |
| Rf Value | ~0.6 (Hexane:EtOAc 4:[1]1) |
NMR Characterization Criteria
To validate the structure, ensure the following signals are present in the
-
Oxazole C4-H Singlet: A sharp singlet typically between
7.40 – 7.60 ppm .[1] This is the diagnostic peak for the oxazole ring formation. -
Aromatic Region:
Troubleshooting & Optimization (Expertise)
-
Issue: Low Yield in Stage 1 (Delépine).
-
Cause: Incomplete hydrolysis of the hexaminium salt.
-
Solution: Ensure the ethanol/HCl mixture is refluxed for the full duration. Do not rush the crystallization of the amine salt.
-
-
Issue: Amide Intermediate Oiling Out.
-
Cause: Presence of residual Et
N or solvent impurities. -
Solution: Use a biphasic system (EtOAc / Water) for the coupling if the DCM method fails to give a solid.
-
-
Issue: Incomplete Cyclization.
-
Cause: Water in the reaction (POCl
hydrolysis) or insufficient temperature. -
Solution: Ensure glassware is dry. If POCl
is old, distill it before use. Alternatively, use Burgess reagent for milder cyclization if functional groups are sensitive (though not necessary for this robust substrate).
-
References
-
Robinson-Gabriel Synthesis Overview
-
Delépine Reaction Methodology
-
General Oxazole Synthesis
-Haloketones:-
Kashyap, S. (2016). "Recent Advances in the Synthesis of Oxazoles". Synthesis. Link
-
-
Cyclodehydration Reagents
Sources
- 1. prepchem.com [prepchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole antibacterial activity screening
Technical Application Note: Antibacterial Profiling of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Executive Summary
This guide outlines the standardized operating procedure (SOP) for evaluating the antibacterial efficacy of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole . As a 2,5-disubstituted oxazole, this compound belongs to a class of heterocycles exhibiting diverse biological activities, including inhibition of bacterial cell wall synthesis and membrane disruption.
Due to the lipophilic nature of the diphenyl-oxazole scaffold (LogP > 3.5), traditional aqueous diffusion assays (Kirby-Bauer) often yield false negatives. Therefore, this protocol prioritizes Cation-Adjusted Broth Microdilution (CAMHB) in accordance with CLSI M07 guidelines , ensuring precise Minimum Inhibitory Concentration (MIC) determination.
Compound Handling & Preparation
Critical Causality: The 4-chlorophenyl and phenyl substitutions render this molecule highly hydrophobic. Improper solubilization is the #1 cause of experimental variability.
-
Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Target Stock Concentration: 10 mg/mL (or 20 mM).
-
Storage: -20°C in amber glass vials (light sensitive).
Solubility Protocol:
-
Weigh 10 mg of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole powder.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
QC Check: The solution must be optically clear. Any turbidity indicates precipitation, which will invalidate MIC data.
Experimental Workflow: Broth Microdilution (MIC)
This protocol is designed for a 96-well plate format to determine the MIC against standard quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator (Optional): Resazurin (0.01%) for colorimetric viability confirmation.
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
Step-by-Step Methodology:
Step 1: Inoculum Preparation (Direct Colony Suspension)
-
Select 3-5 isolated colonies from an 18-24h agar plate.
-
Suspend in sterile saline (0.85% NaCl).
-
Adjust turbidity to 0.5 McFarland Standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final assay density of
CFU/mL.
Step 2: Compound Dilution (The "Mother Plate" Method)
-
Why: Direct serial dilution in the assay plate often leads to tip-carryover errors.
-
Prepare a 2-fold serial dilution series in a separate deep-well block using CAMHB.
-
Range: Test from 256 µg/mL down to 0.5 µg/mL.
-
DMSO Limit: Ensure final DMSO concentration in the assay well is
to prevent solvent toxicity.
Step 3: Assay Assembly
-
Transfer 100 µL of the diluted compound into the test wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum (
CFU/mL) to each well.-
Final Volume: 200 µL.
-
Final Bacterial Density:
CFU/mL.
-
-
Controls:
-
Growth Control: Bacteria + Media + DMSO (No Drug).
-
Sterility Control: Media + Drug (No Bacteria).
-
Step 4: Incubation & Readout
-
Seal plate with a breathable membrane (e.g., Rayon) to prevent evaporation without inducing hypoxia.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: Visually inspect for turbidity.[1]
Data Presentation & Analysis
Table 1: Expected Performance Criteria (QC Strains)
| Organism | Strain ID | Ref. Antibiotic (Ciprofloxacin) | Expected MIC Range (µg/mL) |
| S. aureus | ATCC 29213 | 0.12 - 0.5 | < 0.5 (Pass) |
| E. coli | ATCC 25922 | 0.004 - 0.015 | < 0.015 (Pass) |
| P. aeruginosa | ATCC 27853 | 0.25 - 1.0 | < 1.0 (Pass) |
Note: If the Reference Antibiotic MIC falls outside these ranges, the entire plate is invalid.
Visualizations
Figure 1: High-Throughput Screening Workflow
This diagram illustrates the logical flow from compound solubilization to hit validation, emphasizing the critical decision points for hydrophobic compounds like oxazoles.
Caption: Workflow for MIC determination of lipophilic oxazole derivatives. Green path indicates criteria for hit progression.
Figure 2: Plate Layout Strategy
A standardized layout reduces edge effects and cross-contamination.
Caption: Recommended plate layout. Columns 1-2 are controls; Columns 3-12 contain the drug titration gradient.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]
-
NIST Chemistry WebBook. (2023). 2,5-Diphenyloxazole (PPO) Spectral and Solubility Data. National Institute of Standards and Technology.[3] [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth microdilution consensus protocol for the antimicrobial susceptibility testing of small antimicrobial peptides and agents. Nature Protocols, 3(2), 163–175. [Link]
Sources
Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole via Cyclodehydration: A Comprehensive Application Note & Protocol
Abstract & Introduction
The 1,3-oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole serves as a fundamental benchmark for evaluating dehydrative cyclization methodologies.
The most robust approach to constructing this core is the [1], which involves the intramolecular cyclodehydration of an
This application note provides a critical evaluation of three distinct cyclodehydration methodologies: classical phosphorus oxychloride (
Mechanistic Overview & Causality
The Robinson-Gabriel cyclodehydration is driven by the activation of the amide carbonyl oxygen (or its enol tautomer), which transforms it into a superior leaving group. This activation lowers the activation energy for the subsequent intramolecular nucleophilic attack by the adjacent ketone oxygen.
Causality in Reagent Selection:
-
Harsh Lewis/Brønsted Acids (
, ): These reagents protonate or phosphorylate the amide oxygen, driving rapid cyclization. However, the highly acidic environment can lead to the degradation of sensitive substrates or epimerization of chiral centers [2]. For the robust, achiral 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, is highly efficient and scalable. -
Burgess Reagent: This inner salt provides a mild, neutral dehydration pathway. Under microwave irradiation, it selectively sulfonylates the enol oxygen, driving cyclization in minutes without the generation of corrosive byproducts [3].
-
Wipf's Protocol (
): This method utilizes an in-situ generated phosphonium intermediate to activate the amide. The mild, basic conditions ( ) completely suppress acid-catalyzed side reactions, making it the gold standard for late-stage functionalization [4].
Mechanistic pathway of the Robinson-Gabriel cyclodehydration.
Reagent Selection & Quantitative Comparison
To facilitate method selection, the following table summarizes the operational parameters and expected outcomes for the cyclodehydration of N-(2-oxo-2-phenylethyl)-4-chlorobenzamide.
| Cyclodehydrating Agent | Reaction Conditions | Time | Expected Yield | Functional Group Tolerance | Scalability |
| Toluene, 90–100 °C | 2–4 h | 85–92% | Low (Acid-sensitive groups degrade) | Excellent (>100 g) | |
| Burgess Reagent | THF, Microwave (100 °C) | 2–5 min | 80–88% | High (Neutral conditions) | Poor (<1 g) |
| 2–6 h | 75–85% | Very High (Prevents epimerization) | Moderate (~10 g) | ||
| Conc. | Neat, 60–90 °C | 1–3 h | 50–65% | Very Low (Charring risk) | Moderate |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Each method includes specific In-Process Controls (IPCs) and visual cues to ensure the researcher can verify the reaction trajectory in real-time.
Protocol A: Classical Scalable Synthesis using
Best for: Large-scale synthesis where the substrate lacks acid-sensitive moieties.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add N-(2-oxo-2-phenylethyl)-4-chlorobenzamide (10.0 g, 36.5 mmol) and anhydrous toluene (100 mL).
-
Reagent Addition: Slowly add
(10.2 mL, 109.5 mmol, 3.0 eq) dropwise at room temperature. Causality: Excess acts as both the dehydrating agent and a co-solvent, ensuring complete conversion. -
Heating: Heat the reaction mixture to 95 °C for 3 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
) will disappear, replaced by a highly non-polar, intensely UV-active spot corresponding to the oxazole ( ). -
Quench & Workup: Cool the mixture to 0 °C and carefully pour it over crushed ice (200 g) while stirring vigorously. Neutralize the aqueous layer to pH 7 using saturated aqueous
. Visual Cue: The crude oxazole will precipitate as an off-white solid. -
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Protocol B: Microwave-Assisted Synthesis using Burgess Reagent
Best for: Rapid library generation and highly sensitive analogs.
-
Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the amide precursor (273 mg, 1.0 mmol) in anhydrous THF (4.0 mL).
-
Reagent Addition: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (476 mg, 2.0 eq) in one portion. Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a monomode microwave synthesizer. Heat to 100 °C for 3 minutes with a maximum power of 150 W [5].
-
Self-Validation (IPC): Analyze via LC-MS immediately after cooling. Validation: The total ion chromatogram should show complete consumption of the starting mass, with a dominant peak at
. The solution will transition from a cloudy suspension to a clear, pale-yellow liquid. -
Workup: Concentrate the mixture under reduced pressure. The byproduct (triethylammonium methyl sulfate) is highly polar and easily separated.
-
Purification: Pass the residue through a short silica plug (Hexanes/EtOAc 9:1) to isolate the product.
Microwave-assisted cyclodehydration workflow using Burgess reagent.
Protocol C: Mild Cyclodehydration using Wipf's Protocol
Best for: Late-stage functionalization where basic conditions are required.
-
Setup: Dissolve the amide precursor (1.0 g, 3.65 mmol), triphenylphosphine (1.91 g, 7.30 mmol, 2.0 eq), and triethylamine (1.52 mL, 10.95 mmol, 3.0 eq) in anhydrous
(25 mL) under an argon atmosphere. Cool to 0 °C. -
Activation: Dissolve iodine (1.85 g, 7.30 mmol, 2.0 eq) in
(10 mL) and add it dropwise to the reaction mixture over 15 minutes. -
Self-Validation (Visual Cue): As the iodine is added, a transient dark brown color will appear. If the color rapidly dissipates to a pale yellow, the in-situ generation of the activating phosphonium species and subsequent cyclization is proceeding correctly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous
(20 mL) to destroy any unreacted iodine. Extract with (2 x 20 mL), dry over anhydrous , and concentrate. -
Purification: Purify via flash column chromatography. Note: Triphenylphosphine oxide (
) is a major byproduct; eluting with a non-polar solvent system (Hexanes/EtOAc 95:5) ensures the oxazole elutes long before the highly polar .
References
-
Robinson–Gabriel synthesis Wikipedia, The Free Encyclopedia[Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles PubMed Central (PMC)[Link]
-
Burgess reagent in organic synthesis Journal of the Indian Institute of Science[Link]
-
A new synthesis of highly functionalized oxazoles Scispace / Journal of Organic Chemistry[Link]
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole as a liquid scintillator solute
Application Note: Characterization and Deployment of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (Cl-PPO) as a Liquid Scintillator Solute
Executive Summary
This Application Note provides a comprehensive technical guide for the evaluation and deployment of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (herein referred to as Cl-PPO ) as a primary solute in liquid scintillator (LS) cocktails.[1]
While 2,5-diphenyloxazole (PPO) remains the industry standard for primary fluor applications, the investigation of halogenated derivatives like Cl-PPO is critical for specialized applications requiring:
-
Stokes Shift Tuning: Modulating absorption/emission overlap to reduce self-absorption in large-volume detectors.[1]
-
Pulse Shape Discrimination (PSD): Investigating the "heavy atom effect" (Chlorine) on intersystem crossing (ISC) rates to potentially enhance triplet-state harvesting or modify pulse decay components.[1]
-
Solubility & Density Studies: Modifying the solute's solubility profile in novel solvent systems (e.g., water-based or loaded scintillators).[1]
Note: The presence of the chlorine atom introduces spin-orbit coupling that may quench fluorescence quantum yield compared to unsubstituted PPO. This protocol focuses on characterizing these trade-offs.
Chemical & Photophysical Profile
Compound Identity:
-
IUPAC Name: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole[1]
-
Molecular Formula: C₁₅H₁₀ClNO[1]
-
Molecular Weight: 255.70 g/mol [1]
-
Core Structure: Oxazole ring with phenyl substituents at positions 2 and 5; Chlorine substitution at the para position of the C2 phenyl ring.
Theoretical Performance Matrix
| Property | PPO (Standard) | Cl-PPO (Target) | Impact of Cl-Substitution |
| Emission Max | ~360–365 nm | ~370–380 nm (Est.)[1] | Bathochromic (Red) Shift due to auxochromic effect. |
| Quantum Yield ( | ~0.85 - 1.0 | < 0.85 (Predicted) | Reduced due to Heavy Atom Effect (enhanced ISC).[1] |
| Decay Time ( | ~1.6 ns | < 1.6 ns (Fast component) | Radiative rate may increase; non-radiative channels open. |
| Solubility (Toluene) | High (>250 g/L) | High | Cl adds lipophilicity; generally good solubility in aromatics.[1] |
Experimental Protocols
Protocol A: Preparation of the Liquid Scintillator Cocktail
Objective: Create a stable, oxygen-free solution for characterization.
Materials:
-
Solvent: Linear Alkylbenzene (LAB) or Pseudocumene (PC) (Scintillation Grade).[1]
-
Solute: Cl-PPO (Recrystallized, >99% purity).[1]
-
Secondary Fluor (Optional): bis-MSB (for wavelength shifting if PMT QE is low at 370nm).[1]
Workflow:
-
Purification: If the Cl-PPO is crude, recrystallize from ethanol or hexane to remove yellow impurities (oxidation products) which act as strong quenchers.[1]
-
Dissolution:
-
Prepare a Master Batch at 10 g/L concentration.
-
Add Cl-PPO to the solvent in a clean glass vial.[1]
-
Sonicate at 40°C for 20 minutes. Ensure complete dissolution (solution must be optically clear).
-
-
Degassing (Critical):
-
Dissolved oxygen is a paramagnetic quencher.
-
Sparge the sample with High-Purity Nitrogen (N₂) or Argon for 15 minutes at a flow rate of 50 mL/min.[1]
-
Seal immediately under inert atmosphere.
-
Protocol B: Spectroscopic Characterization
Objective: Determine the Stokes shift and self-absorption potential.[1]
-
Absorption Spectrum:
-
Dilute Master Batch to 10⁻⁵ M (approx. 2.5 mg/L) to avoid saturation.
-
Scan 250 nm – 450 nm using a UV-Vis Spectrophotometer.[1]
-
Key Metric: Record
and the molar extinction coefficient ( ).
-
-
Emission Spectrum:
Protocol C: Scintillation Light Yield & PSD Measurement
Objective: Quantify the photon output relative to PPO.
Setup:
-
Detector: 2-inch PMT (e.g., Hamamatsu R7724) coupled to a cylindrical quartz cell.[1]
-
Source:
Cs (Gamma, 662 keV) for Compton Edge determination. -
Digitizer: 500 MS/s or higher (e.g., CAEN DT5730) for pulse shape analysis.
Step-by-Step:
-
Calibration: Measure a standard PPO (3 g/L in LAB) sample first. Record the Compton Edge channel (
). -
Measurement: Place the Cl-PPO sample.[1] Record the spectrum for 10,000 events.
-
Analysis: Determine the Compton Edge channel (
).[1] -
Relative Light Yield (RLY):
[1] -
PSD Analysis (Charge Integration Method):
Mechanism & Visualization
The following diagram illustrates the energy transfer pathway and the specific loss channel introduced by the Chlorine substituent.
Caption: Energy transfer pathway in a Cl-PPO scintillator cocktail. The red dashed line indicates the enhanced Intersystem Crossing (ISC) channel due to the heavy atom effect of Chlorine, which competes with photon emission.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Light Yield (<50% of PPO) | Oxygen Quenching or Impurities | Re-sparge with N₂ for 30 mins.[1] Recrystallize solute. |
| Yellow Tint in Solution | Photodegradation or Oxidation | Cl-PPO may be light-sensitive.[1] Prepare in amber glassware. |
| Inconsistent PSD | Concentration too low | Increase concentration to 5–6 g/L to ensure efficient solvent-to-solute transfer. |
| Precipitation | Solubility Limit Reached | Check solubility in LAB. If poor, add 10% Pseudocumene or DIN as a co-solvent. |
References
- Birks, J. B. (1964). The Theory and Practice of Scintillation Counting. Pergamon Press.
- Comparison of PPO and Derivatives
- Heavy Atom Effect in Fluorescence: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Detailed mechanism of Cl-induced quenching).
-
Liquid Scintillator Solvent Properties
Sources
Application Note: High-Efficiency Synthesis of Chlorophenyl Oxazoles via the van Leusen Reaction
Introduction & Strategic Rationale
The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in molecules exhibiting potent anti-inflammatory, antimicrobial, and antineoplastic activities. The synthesis of 5-aryl oxazoles, particularly halogenated derivatives like 5-(4-chlorophenyl)oxazole, requires highly regioselective methodologies. The van Leusen oxazole synthesis stands out as a premier one-pot, multicomponent strategy, utilizing
This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for synthesizing chlorophenyl oxazoles. By transitioning from conventional thermal reflux to advanced microwave-assisted green chemistry, researchers can drastically reduce reaction times while maximizing yield and purity[2].
Mechanistic Causality & Reaction Design
The success of the van Leusen reaction relies on the precise orchestration of base-mediated deprotonation and subsequent cycloaddition. Understanding this causality is critical for troubleshooting and optimizing the reaction:
-
Activation via Deprotonation : TosMIC contains an active methylene group flanked by an electron-withdrawing tosyl group and an isocyanide moiety. A base is required to deprotonate this
-carbon, generating a highly reactive carbanion[1]. -
Nucleophilic Attack & Cyclization : The carbanion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This is immediately followed by an intramolecular ring closure driven by the isocyanide carbon, forming a transient tosyl-oxazoline intermediate[3].
-
Aromatization via Elimination : The tosyl group acts as an exceptional leaving group. The base facilitates the elimination of
-toluenesulfinic acid (TosH), driving the irreversible aromatization to form the highly stable 5-(4-chlorophenyl)oxazole[1].
Mechanistic pathway of the van Leusen oxazole synthesis detailing intermediate formation.
Optimization of Reaction Conditions: A Data-Driven Approach
Experimental design dictates that the choice of base, solvent, and thermal modality profoundly impacts reaction kinetics.
-
Thermal vs. Microwave Modalities : Conventional heating in methanol without a base fails to yield the product even after 12 hours[4]. However, microwave irradiation provides rapid, volumetric heating. Isopropanol (IPA) is the optimal solvent for microwave synthesis due to its high dielectric loss tangent, allowing it to efficiently convert microwave energy into heat without over-pressurizing the reaction vessel[2].
-
Base Selection : Potassium phosphate (K
PO ) is selected for microwave protocols because its pKa is perfectly tuned to deprotonate TosMIC without triggering base-catalyzed side reactions of the aldehyde, such as the Cannizzaro reaction or aldol condensations[4].
Quantitative Data Summary: Reaction Optimization
| Aldehyde Substrate | Heating Modality & Time | Base | Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Microwave (65 °C, 350 W, 8 min) | K | Isopropanol | 94% | [2],[4] |
| Benzaldehyde | Microwave (65 °C, 350 W, 8 min) | K | Isopropanol | 96% | [2],[4] |
| 4-Chlorobenzaldehyde | Conventional Reflux (65 °C, 12 h) | None | Methanol | 0% | [4] |
| 4-Chlorobenzaldehyde | Room Temperature (4-6 h) | K | [bmim]Br (Ionic Liq) | High | [2],[1] |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to ensure reproducibility.
Protocol A: Analytical-Scale Microwave Synthesis (1.18 mmol)
Reagents Required:
-
4-Chlorobenzaldehyde: 165 mg (1.18 mmol, 1.0 equiv)
-
TosMIC: 230 mg (1.18 mmol, 1.0 equiv)
-
Potassium phosphate (K
PO ): 500 mg (2.36 mmol, 2.0 equiv) -
Isopropanol (IPA): 10 mL
Step-by-Step Procedure:
-
Preparation : In a 50 mL microwave-safe round-bottom flask, sequentially add 4-chlorobenzaldehyde, TosMIC, and 10 mL of IPA[4].
-
Catalyst Addition : Charge the flask with K
PO . Ensure the mixture is a uniform suspension[4]. -
Irradiation : Irradiate the reaction mixture in an open vessel fitted with a reflux condenser under 800 rpm stirring at 65 °C and 350 W for exactly 8 minutes[4].
-
Validation Checkpoint 1 (Reaction Completion) : Spot the cooled reaction mixture against the starting 4-chlorobenzaldehyde on a silica gel TLC plate (Eluent: 20% EtOAc/n-hexane). The starting material spot should be fully consumed, replaced by a distinct product spot at an
of ~0.3[4]. -
Solvent Removal : Remove the IPA under reduced pressure using a rotary evaporator[2].
-
Aqueous Work-up : Dilute the crude residue with 10 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 mL)[2].
-
Washing & Drying : Wash the combined organic layers with water (5 mL) and brine (5 mL). Dry over anhydrous Na
SO and concentrate under reduced pressure[2]. -
Validation Checkpoint 2 (Yield) : Weigh the final brown solid. Expected yield is ~199 mg (94%)[4].
Protocol B: Preparative Gram-Scale Synthesis (10.0 mmol)
To support drug development professionals requiring larger material quantities, this protocol scales the microwave methodology without loss of efficiency[4].
-
Scaling : Combine 4-chlorobenzaldehyde (1.40 g, 10 mmol) and TosMIC (1.95 g, 10 mmol) in 40 mL of IPA. Add K
PO (4.24 g, 20 mmol). -
Irradiation : Maintain the exact microwave parameters (65 °C, 350 W, 8 min). The volumetric heating of the microwave ensures consistent energy distribution despite the larger volume[4].
-
Purification : Following the standard aqueous work-up, the crude product can be triturated with ice-cooled ether and hexane to yield high-purity 5-(4-chlorophenyl)oxazole without the need for column chromatography[2].
Step-by-step experimental workflow for the microwave-assisted synthesis of chlorophenyl oxazoles.
Analytical Characterization
Confirm the identity and purity of the synthesized 5-(4-chlorophenyl)oxazole using the following benchmark spectral data:
-
Physical State : Brown solid[4].
-
Melting Point : 81 °C[4].
-
TLC
: 0.3 (20% EtOAc/n-hexane)[4]. -
H NMR (400 MHz, CDCl
) : 7.92 (s, 1H, oxazole C2-H), 7.57 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (s, 1H, oxazole C4-H)[4]. Note: The diagnostic singlets at 7.92 ppm and 7.34 ppm are definitive proof of oxazole ring formation.
References
- Source: benchchem.
- Source: benchchem.
- Source: acs.org (ACS Omega)
- Source: ijpsonline.com (Indian Journal of Pharmaceutical Sciences)
Sources
Application Notes & Protocols: Strategic Functionalization of the 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole Scaffold for Accelerated Drug Discovery
Introduction: The Privileged Oxazole Scaffold
The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and π-stacking interactions make it an ideal framework for designing novel therapeutics. Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4][5] The 2,5-disubstituted oxazole motif, in particular, offers a synthetically accessible and versatile platform for creating diverse chemical libraries.[6]
This guide focuses on a key starting material: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole . This compound is an exemplary template for drug discovery programs due to two primary points of diversification: the electronically-defined phenyl rings and the heterocyclic oxazole core. The presence of a chloro-substituent on the C2-phenyl ring provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Herein, we present detailed protocols for the strategic functionalization of this scaffold, explaining the rationale behind each method and providing the necessary steps for synthesis, purification, and characterization.
Part 1: Diversification via Palladium-Catalyzed Cross-Coupling
The chlorophenyl moiety at the C2-position is a prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, valued for their reliability, functional group tolerance, and broad substrate scope.[7][8]
Suzuki-Miyaura Coupling: Forging New C-C Bonds
Rationale: The Suzuki-Miyaura coupling is a robust method for creating new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups in place of the chlorine atom.[9] This modification can profoundly impact a compound's steric and electronic properties, influencing its binding affinity and selectivity for a biological target. By varying the boronic acid partner, researchers can rapidly generate a library of biaryl oxazoles for SAR studies.[10][11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling using Conventional Heating
| Parameter | Value/Reagent |
| Starting Material | 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol %) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1 mixture) |
| Temperature | 100 °C |
| Time | 12-24 hours |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, the arylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 20-30 minutes.[9]
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(biaryl)-5-phenyl-1,3-oxazole.
Buchwald-Hartwig Amination: Introducing Key Polar Functionality
Rationale: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen (C-N) bonds.[7][12] Introducing primary or secondary amines can drastically improve the aqueous solubility and pharmacokinetic profile of a drug candidate. The nitrogen atom can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition at the target's active site. This reaction allows for the coupling of a wide range of amines with the aryl chloride, opening up a vast chemical space.[13]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[12][13]
Protocol 2: Buchwald-Hartwig Amination
| Parameter | Value/Reagent |
| Starting Material | 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (1.0 equiv) |
| Coupling Partner | Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol %) |
| Ligand | XPhos (4 mol %) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Time | 18-36 hours |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium source (Pd₂(dba)₃), phosphine ligand (XPhos), and base (NaOtBu) to a flame-dried Schlenk tube.[13]
-
Evacuate and backfill the Schlenk tube with inert gas (repeat three times).
-
Add the 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole and the desired amine.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-36 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.[13]
-
Once complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Direct C-H Functionalization of the Oxazole Core
Direct C-H activation is an increasingly important strategy in synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding the pre-functionalization of starting materials.[14] The oxazole ring itself possesses C-H bonds that can be selectively targeted for arylation or alkenylation.
Rationale: Functionalizing the oxazole core directly provides an alternative vector for structural diversification. The C2 position of the oxazole ring is often electronically favored for direct arylation.[14][15] This approach is complementary to the cross-coupling strategies on the phenyl ring, allowing for the synthesis of tri-substituted analogs and a more comprehensive exploration of the chemical space around the core scaffold.
Protocol 3: Direct C-2 Arylation of the Oxazole Ring
| Parameter | Value/Reagent |
| Starting Material | 5-phenyl-1,3-oxazole (1.0 equiv) |
| Coupling Partner | Aryl Bromide (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol %) |
| Base | t-BuOLi (2.0 equiv) |
| Solvent | Anhydrous Dioxane |
| Temperature | 120 °C |
| Time | 16 hours |
Step-by-Step Methodology: Note: This protocol describes the functionalization of a model 5-phenyloxazole to demonstrate the principle. The same conditions can be applied to the 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole substrate, targeting the C-H bonds on the phenyl rings if the C2 position is blocked.
-
To a flame-dried Schlenk tube under an inert atmosphere, add 5-phenyl-1,3-oxazole, the aryl bromide, and lithium tert-butoxide (t-BuOLi).
-
Add the catalyst, Pd(PPh₃)₄.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the mixture in an oil bath at 120 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the 2-aryl-5-phenyl-1,3-oxazole.[14]
Part 3: Characterization and Biological Screening
Characterization: The unambiguous identification of newly synthesized compounds is critical. A combination of spectroscopic techniques should be employed.[16]
| Technique | Purpose | Expected Observations for a Functionalized Derivative |
| ¹H & ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Appearance of new aromatic signals corresponding to the introduced group; shifts in existing signals adjacent to the reaction site. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the new compound. |
| FT-IR | Identification of functional groups. | Appearance of new characteristic bands (e.g., N-H stretch for amination products at ~3300-3500 cm⁻¹). |
| HPLC | Assessment of purity. | A single major peak indicating a pure compound. |
Preliminary Biological Evaluation Workflow: Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. A common starting point is a high-throughput cellular viability assay, such as the MTT assay, to identify cytotoxic compounds.[16]
Caption: General workflow for an MTT cellular viability assay.
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole scaffold is a highly tractable starting point for the development of novel therapeutic agents. The protocols detailed in this guide, from palladium-catalyzed cross-coupling to direct C-H activation, provide a robust toolkit for researchers to systematically modify the core structure. By employing these methods, drug discovery teams can efficiently generate diverse libraries, establish clear structure-activity relationships, and accelerate the identification of lead compounds with promising pharmacological profiles.
References
- Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem.
- Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole - Benchchem.
- A comprehensive review on biological activities of oxazole deriv
- The Pharmacological Potential of Oxazole Deriv
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
- A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones - Benchchem.
- Buchwald-Hartwig Amin
- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds - Benchchem.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles - Organic Chemistry Portal.
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC.
- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC.
- Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - Beilstein Journals.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE.
- General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles - PubMed.
- Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - International Journal of Comput
- Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 15. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
solubility of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole in ethanol vs toluene
Technical Support Center: Solvation & Handling of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the solubilization of halogenated diaryloxazoles. This guide is specifically engineered for researchers and drug development professionals to troubleshoot and optimize the solubility of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS: 24285-73-2), focusing on the critical differences between ethanol and toluene solvent systems.
Section 1: Mechanistic FAQ – Ethanol vs. Toluene
Q: Why does 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole precipitate or fail to dissolve completely in ethanol, whereas it dissolves readily in toluene? A: The solubility disparity is rooted in the thermodynamic principles of intermolecular forces and cavity formation. 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a highly lipophilic, planar aromatic molecule.
-
Toluene (Non-polar Aromatic): Toluene shares structural homology with the solute's phenyl and chlorophenyl rings. It provides excellent solvation through strong
stacking and London dispersion forces. The energy required to form a cavity in toluene is exceptionally low for aromatic solutes, allowing rapid, thermodynamically favorable dissolution. -
Ethanol (Polar Protic): Ethanol forms a strong, tightly bound hydrogen-bonding network with itself. To dissolve the bulky, hydrophobic diaryloxazole, ethanol must break its own hydrogen bonds to form a large cavity, which carries a massive thermodynamic penalty [1]. Furthermore, while ethanol can theoretically hydrogen-bond with the oxazole nitrogen, this localized interaction is entirely insufficient to overcome the hydrophobic bulk of the molecule, leading to rapid aggregation and poor solubility [2].
Q: Can I use ethanol if my downstream assay strictly requires a polar protic solvent? A: Direct dissolution in pure ethanol is highly discouraged due to its low saturation limit. If ethanol is absolutely required, we recommend a co-solvent titration approach: dissolve the compound first in a minimal volume of a compatible aprotic solvent (e.g., THF), then titrate this stock into ethanol under continuous sonication. Be aware that exceeding the solubility threshold will cause immediate micro-precipitation, which can artificially quench fluorescence or skew assay results.
Section 2: Quantitative Data & Solvent Comparison
To predict solvation behavior, we must compare the physicochemical properties of the solvents against the structural demands of the solute.
| Property / Parameter | Ethanol (Polar Protic) | Toluene (Non-polar Aromatic) | Solute: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole |
| Dielectric Constant ( | 24.5 | 2.38 | N/A (Highly Lipophilic) |
| Dipole Moment (D) | 1.69 | 0.36 | ~ 1.5 - 2.0 (Estimated via C-Cl bond) |
| Primary Solvation Mechanism | Hydrogen bonding, Dipole-Dipole | Hydrophobic, | |
| Cavity Formation Energy Penalty | High (Disrupts solvent H-bonds) | Low (Compatible cohesive energy) | N/A |
| Relative Solubility | Poor / Insoluble | Highly Soluble | N/A |
Section 3: Experimental Protocol – Solvent Exchange & Solubilization
If a user has mistakenly attempted to dissolve the compound in ethanol resulting in a cloudy, unusable suspension, follow this self-validating protocol to recover the material and achieve a standard toluene stock.
Protocol: Rescuing an Aggregated Ethanol Suspension via Solvent Exchange
-
Centrifugation: Transfer the cloudy ethanol suspension to a solvent-resistant microcentrifuge tube (e.g., PTFE or glass). Centrifuge at 10,000 x g for 5 minutes to pellet the undissolved 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
-
Supernatant Removal: Carefully decant or pipette off the ethanol supernatant.
-
Causality: Removing the incompatible polar protic solvent minimizes the thermodynamic penalty of cavity formation in the subsequent steps.
-
-
Vacuum Drying: Place the open tube in a vacuum desiccator for 15-20 minutes to evaporate residual ethanol.
-
Self-Validating Check 1: The pellet must appear as a dry, crystalline powder. Any residual ethanol will disrupt the
stacking interactions of the incoming toluene, causing localized insolubility.
-
-
Toluene Addition: Add the calculated volume of anhydrous toluene to the dry pellet to achieve your target molarity (e.g., 10 mM).
-
Agitation: Vortex gently for 30 seconds. Unlike dissolution in ethanol, external heat is generally not required for toluene due to the highly favorable enthalpy of mixing.
-
Optical Validation: Inspect the solution against a direct light source.
-
Self-Validating Check 2: The solution must be completely optically clear with no Tyndall effect (light scattering). A lack of scattering confirms true molecular dissolution rather than a colloidal suspension.
-
Section 4: Troubleshooting Workflow Visualization
Workflow for troubleshooting diaryloxazole dissolution and ethanol-to-toluene solvent exchange.
Section 5: References
-
Lukavenko, Oksana N., et al. "Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems." Journal of Molecular Liquids 145.3 (2009): 167-172. URL:[Link]
-
Bellina, Fabio, et al. "Sustainable protocols for direct C-H bond arylation of (hetero)arenes." Green Chemistry CRITICAL REVIEW (2014). URL:[Link]
purification of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole by recrystallization
Technical Support Center: Purification of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Ticket ID: PUR-OXZ-042 Subject: Recrystallization Protocol & Troubleshooting for 2,5-Diaryloxazole Derivative Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Compound Profile
You are working with 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole , a 2,5-diaryloxazole derivative. Structurally similar to the common scintillator PPO (2,5-diphenyloxazole), the addition of the 4-chloro substituent at the 2-position increases the molecule's lipophilicity and crystal lattice energy.
-
Target Purity: >99.5% (Required for fluorescence assays or biological screening).
-
Primary Challenge: Like many low-melting heterocycles, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is not perfectly balanced.
-
Standard Synthesis Route: Robinson-Gabriel cyclodehydration.[1][2] Common impurities include unreacted amides (open-chain precursors), 4-chlorobenzoic acid (hydrolysis byproduct), and oligomeric "tars" (colored impurities).
Solvent Selection Strategy
The choice of solvent is the single most critical variable.[3] Based on the dipole moment of the oxazole ring and the lipophilic chlorophenyl group, we recommend the following hierarchy.
Primary Recommendation: Ethanol (95% or Absolute)
-
Why: Diaryloxazoles exhibit a steep solubility curve in ethanol—sparingly soluble at room temperature (RT) but highly soluble at boiling (78°C).
-
Pros: Non-toxic, easy to remove (volatile), and excellent for removing polar impurities (like unreacted acids).
Secondary Recommendation: Ethyl Acetate / Hexanes (Binary System)
-
Why: If the compound is too insoluble in ethanol, this non-polar/polar mix allows for fine-tuning.
-
Pros: Better for removing very non-polar tarry byproducts.
Solvent Decision Matrix
Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility tests.
Master Protocol: Ethanol Recrystallization
Safety Note: Perform all steps in a fume hood. The oxazole is a potential skin irritant; wear nitrile gloves.
Phase 1: Dissolution & Hot Filtration
-
Place crude solid in an Erlenmeyer flask. Add a stir bar.[3]
-
Add Ethanol (approx. 5-7 mL per gram of solid). Note: Use the minimum amount necessary.
-
Heat to reflux on a stir plate.
-
Checkpoint: If the solid does not dissolve, add more ethanol in 1 mL increments until clear.
-
Activated Carbon Step: If the solution is yellow/brown (colored impurities), remove from heat, add activated charcoal (1-2% by weight), and boil for 2 minutes.
-
Hot Filtration: While still boiling, filter through a pre-warmed fluted filter paper or a heated glass funnel to remove carbon and mechanical impurities (dust/fibers).
Phase 2: Crystallization[5]
-
Re-dissolution: If crystals formed on the filter paper during filtration, wash them back into the filtrate with a small amount of boiling ethanol.
-
Slow Cooling (CRITICAL): Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed.
-
Why? Rapid cooling traps impurities in the lattice and promotes "oiling out."
-
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filter the crystals using a Büchner funnel and vacuum suction.[4]
-
Wash: Rinse the filter cake with cold ethanol (chilled to 0°C).
-
Dry: Dry in a vacuum oven at 40°C or air dry overnight.
Troubleshooting Center (FAQs)
Q1: The product is separating as an oily droplets at the bottom, not crystals. ("Oiling Out")
-
Diagnosis: The solution is too concentrated, or the temperature dropped too fast, causing the compound to phase-separate as a supercooled liquid before it could organize into a lattice.
-
Resolution:
-
Reheat the mixture until the oil redissolves (add a small amount of ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to provide nucleation sites.
-
Insulate: Wrap the flask in a paper towel to slow the cooling rate further.
-
Q2: The crystals are still yellow after recrystallization.
-
Diagnosis: Conjugated oligomers or oxidized impurities are trapped in the crystal lattice.
-
Resolution: You must repeat the recrystallization with Activated Charcoal . If charcoal fails, perform a short silica plug filtration (eluting with CH₂Cl₂) before attempting recrystallization again.
Q3: My yield is very low (<40%).
-
Diagnosis: You likely used too much solvent, or the compound is too soluble in ethanol.
-
Resolution:
-
Recover Material: Evaporate the filtrate (mother liquor) to half its volume and cool again to get a "second crop" of crystals.
-
Switch Solvents: Try the Ethanol/Water method. Dissolve in hot ethanol, then add hot water dropwise until persistent cloudiness appears. Cool slowly.
-
Validation & QC
Before using the material in assays, validate purity using this workflow:
| Test | Acceptance Criteria | Note |
| 1H NMR | No peaks at ~7.5-8.0 ppm unrelated to oxazole/phenyl. | Check for solvent peaks (Ethanol triplet at 1.2 ppm). |
| Melting Point | Sharp range (≤ 2°C range). | Estimated range: 90–110°C (Determine experimentally; PPO is 72°C, Cl-group raises MP). |
| HPLC | >99.5% Area Under Curve (254 nm). | Ensure no shoulder peaks. |
Validation Logic Flow
Figure 2: Quality Control workflow post-purification.
References
-
Perrin, D. D., & Armarego, W. L. F. (1988).[5] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[5] (General reference for heterocycle purification).
-
BenchChem. (2025).[1][3][6] Application Note: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Retrieved from BenchChem Technical Library. (Source for solubility behavior of chlorophenyl-heterocycles).[3]
-
Organic Chemistry Portal. (n.d.). Robinson-Gabriel Synthesis. [Link] (Source for impurity profile and synthesis mechanism).
-
Li, J. J. (2009).[7] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for oxazole ring formation and side reactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
troubleshooting Robinson-Gabriel cyclization for chlorophenyl oxazoles
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Robinson-Gabriel cyclization of chlorophenyl oxazoles.
The introduction of a chlorophenyl moiety significantly alters the electronic landscape of the starting α-acylamino ketone[1]. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the intermediate and raises the activation energy required for the final dehydration step[2]. This guide provides field-proven diagnostics, self-validating protocols, and causality-driven solutions to ensure your syntheses are robust and reproducible.
Mechanistic Overview & Logical Workflow
To troubleshoot effectively, we must first isolate where the reaction fails. The Robinson-Gabriel synthesis proceeds via an acid-catalyzed enolization, followed by intramolecular cyclization, and concludes with a rate-limiting dehydration step[3].
Logical flow of the Robinson-Gabriel cyclization mechanism, highlighting the dehydration step.
Frequently Asked Questions (Troubleshooting Diagnostics)
Q1: My cyclization is stalling at the intermediate phase when synthesizing 5-(4-chlorophenyl)oxazoles. Why is this happening? Causality: The electron-withdrawing chlorine atom decreases the electron density of the hydroxy-oxazoline intermediate. This inductive effect significantly raises the Gibbs free energy of activation for the final dehydration step[2]. Solution: Mild acids are insufficient for deactivated substrates. You must switch to a stronger cyclodehydrating agent like Phosphorus oxychloride (POCl₃) or utilize Propylphosphonic anhydride (T3P) under microwave irradiation to overcome the activation barrier[4][5].
Q2: I am using POCl₃ in DMF for the cyclodehydration, but LC-MS shows a major +28 Da mass impurity. What is this byproduct? Causality: The combination of POCl₃ and N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. While it effectively dehydrates the intermediate, it also acts as a potent electrophile, leading to unintended formylation (+28 Da) of the newly formed oxazole ring or the activated aryl substituents[6]. Solution: Change your solvent to an ethereal solvent like 1,4-dioxane. This eliminates the mechanistic possibility of Vilsmeier-Haack complex formation while maintaining a high enough boiling point (101 °C) for thermal activation[4].
Q3: My reaction turns into a black tar when using concentrated sulfuric acid (H₂SO₄). How can I improve the yield? Causality: Concentrated H₂SO₄ at elevated temperatures (>90 °C) is excessively harsh and often leads to thermal decomposition, polymerization, or unwanted sulfonation of the chlorophenyl ring[3]. Furthermore, if trace water is present, the strong acid will hydrolyze the amide bond of your starting material before cyclization can occur[3]. Solution: Adopt a self-validating protocol using highly selective, milder reagents like T3P or run the reaction in 1,4-dioxane with POCl₃[4][5].
Decision tree for troubleshooting low yields in chlorophenyl oxazole synthesis.
Quantitative Data: Dehydrating Agent Comparison
The choice of dehydrating agent is the single most critical variable for chlorophenyl substrates. Below is a summary of expected outcomes based on empirical data.
| Dehydrating Agent | Solvent | Temperature | Typical Yield | Mechanistic Liability / Observation |
| H₂SO₄ (conc.) | Neat / Acetic Anhydride | 60–100 °C | 45–72% | High risk of thermal decomposition and tar formation; promotes amide hydrolysis if trace water is present[3][6]. |
| POCl₃ | DMF | 80 °C | 50–65% | Generates Vilsmeier-Haack reagent; leads to unwanted formylation of the oxazole core (+28 Da impurity)[6]. |
| POCl₃ | 1,4-Dioxane | 85 °C | 85–95% | Highly selective cyclodehydration; completely avoids formylation side reactions[4]. |
| T3P | Acetonitrile | 150 °C (MW) | 80–90% | Mild conditions; requires microwave (MW) irradiation to overcome the activation energy barrier for deactivated chlorophenyl substrates[2][5]. |
Self-Validating Experimental Protocol
Title: Optimized Synthesis of Chlorophenyl Oxazoles via POCl₃ in 1,4-Dioxane Validation Logic: By replacing DMF with 1,4-dioxane, we structurally eliminate the Vilsmeier-Haack formylation pathway[4][6]. By enforcing strictly anhydrous conditions and pre-activating with HCl, we prevent amide hydrolysis and lower the initial enolization barrier[3][4].
Step 1: Substrate Preparation & Inert Atmosphere
-
Action: Flame-dry a round-bottom flask. Add the chlorophenyl-substituted α-acylamino ketone (1.0 equiv) and dissolve in anhydrous 1,4-dioxane to create a 0.10 M solution. Purge the system with Argon for 10 minutes.
-
Causality: The α-acylamino ketone precursor is highly susceptible to hydrolysis if trace water is present under acidic conditions[3].
Step 2: Carbonyl Activation
-
Action: Cool the mixture to 0 °C. Add HCl (4.0 M in 1,4-dioxane, 1.5 equiv) dropwise. Stir for 5 minutes at 0 °C[4].
-
Causality: Pre-activation with a mild anhydrous acid facilitates the enolization of the ketone, priming the carbonyl carbon for nucleophilic attack by the amide oxygen[3][4].
Step 3: Cyclodehydration (The Rate-Limiting Step)
-
Action: Slowly add POCl₃ (3.0 equiv). Attach a reflux condenser and heat the reaction mixture to 85 °C for 4 hours under an open argon system[4].
-
Causality: The electron-withdrawing chlorophenyl group increases the activation energy for dehydration[2]. POCl₃ provides the necessary driving force, while the open system allows the generated HCl gas to escape, driving the equilibrium forward[4].
Step 4: Quench & Isolation
-
Action: Cool the reaction to 0 °C. Slowly quench the reaction by adding crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: Unreacted POCl₃ must be neutralized carefully at low temperatures to prevent exothermic degradation or ring-opening of the newly formed oxazole core[3].
References[1] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG393QBAF32xVIEdZejKdavUnGKMVY1T8B5X7J9TSHxx-MrgmK0mazI1WeGH3_CeyjliprF7ONolRpVUGocZG-xGJKgCQ5Id8Dn2DfV3Ydw-8Fs2q8LgJPmsANSyTH_0GKYKreKGr7841hFbxM=[6] Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN-r7_A_fqUZmn2vysGTrh_fd57BOs16-xvlkmhjB0FYwi3H5Wpyrg8I2lwJ50UMU8woq5QdKKGfQ9bncWM9U3BJYwJnnxmsHUBREaCj2Fckyzuwd7VpQiRJ9oTTKDfo0984Qp3aNJmcIHfEg=[3] minimizing byproduct formation in Robinson-Gabriel oxazole synthesis - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXujr-4p38bkk3QB6C3y767kaef807Lf9-Lu5vfWL9Dce0FAc0GXRNXy1Qou066044ZHzHAqPxhX6nYz232YgttOAkaldeolL7ejJV12VnK9mt5t1fdyg-1WsWJmxZCIKVcURqURQnyypqlHyDUz2oqmroF9kyZkQ0deXVPDKqFEl_h9L_zJc0B_k4iELMWPZJfKFi7Xix3OqJYNtxdH_Bg==[4] Manganese‐catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles - EPub Bayreuth. Source: uni-bayreuth.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5K4dkI2T8L5KiNkDegxCMqhdv1DU0jTPZ1_c6NoKOLWBdVJBZvYCuh-GeTtcCf3MYQle5wwtFLOxUHMOySCoalSIAPus39iULUCGaEashPCS_7t1Byrjs5uZwUF09uob-XVHGtSKmq2PxLh7C6HQKf8FQrSK5JSouVlpIqIZ3HBHBFu49JgRjjDieph7eqPXHdCFyWoPIm7Lvz_0BY9oCQ3HoQ_K7S8YKoas6mJfiHAGnambnCprNBlBnc7aa7I81LCTaW82_g50XCSHBKecz3MkUezOy1_XXgg0SP_zLzSYv3VM82kGRbyfqjfnTwUhdblb4lKFGsF_P_3DW8ua2IKxsag==[5] Quantum Chemical Exploration of the Mechanism of Robinson–Gabriel Reaction | Request PDF - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolURsUC7kOCBUrJvsrP49mXlK3kClJT5N1o45K_F7uMA3jeWvWlErpBx7sKQ8NnhxWGxi2eZqgNLhJrT6ViaaP-njzDFweG8DxH4pkxcU9nJR5Vs-a1M01QGNZjIm0EXPVmgjeKO0QPg4Jc1qdnHH9hdN5mQxjgqvXigR6HhnXJqj0vIa5ETQ7KCI-oxDOSCH3wdHCZb797Wh3_sQ90UEVatcP4SXLZ5h6yl1lexCD7U-EjGT9UYr[2] Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGypHm3dgaFHL7OL078QGkPOJszuwv_2aUANIpHHBudyN5qB-cHEomD87qkYV_jtVNz59MBeqIFMGleIp-wa6nj7Us96b61icX23283SqL9QogZpMwpIQlC0smKkx9Dw8U3m1vk5mgEe3oWDI8IbRE4P-qql98Zh39aPKR70yqPlwKCdLvVybiWnxvbOjKpKbBSqh9VFKd4dYvzYUivNcF5V_2YyTQHGCJNAhZy-RH8AdGZk9oKNE1h6rO6DVm0HGf3FTMzRXNquc-WW2aiN-JfvwOZiRqz3POqaaoohYolDLh4HTLVIDWUPsTPYikyTE-To3Qdf6gAaKP8ZXTJ8Vpd5X5m-woSH6AUFKYsFqnhYiI6tctDgg=
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole Synthesis
Topic: Reaction Temperature Optimization & Troubleshooting
Status: Operational | Tier: Level 3 (Senior Scientist Support)
The Thermodynamic Landscape
Why Temperature is Your Critical Variable
Synthesizing 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (often a derivative of the scintillator PPO) typically relies on the Robinson-Gabriel cyclodehydration of an
This reaction is governed by a precarious thermal balance:
-
Activation Energy (
): The cyclization of the imidoyl chloride intermediate requires significant thermal energy (often C) to overcome the entropic barrier of ring closure [1]. -
Degradation Threshold: The oxazole ring is electron-rich and acid-sensitive. Prolonged exposure to dehydrating agents (like
or ) at temperatures exceeding C promotes polymerization and "charring" (black tar formation) [2].
The Optimization Zone:
Your goal is to maintain the reaction in the Kinetic Sweet Spot (
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned into a viscous black tar within 30 minutes. What happened?"
Diagnosis: Thermal Runaway / Acid-Catalyzed Polymerization.
Root Cause: You likely combined a strong dehydrating agent (e.g., neat
-
Protocol Shift: Do not add reagents at reflux. Add
dropwise at C, stir for 30 mins, then slowly ramp to reflux. -
Solvent Buffer: Dilute the reaction with Toluene or Xylene. This caps the maximum temperature at the solvent's boiling point (
C for toluene), preventing localized superheating [3].
Q2: "TLC shows the starting material is gone, but the yield is <30%. I see a polar spot that isn't product."
Diagnosis: Stalled Imidoyl Intermediate / Hydrolysis.
Root Cause: The reaction temperature was likely too low (
-
Force Cyclization: Ensure the reaction is held at reflux (min.
C) for at least 2–4 hours. -
Moisture Control: Ensure the system is strictly anhydrous. Atmospheric moisture hydrolyzes the active intermediate before the ring closes.
Q3: "I'm using DMF as a solvent with
-
Switch Solvent: Use Toluene (b.p.
C) or Chlorobenzene (b.p. C). Avoid DMF unless specifically intending to formylate.
Optimized Experimental Protocol
Target: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Method: Robinson-Gabriel Cyclodehydration (Toluene/
| Parameter | Specification | Rationale |
| Precursor | Prepared via Friedel-Crafts or Dakin-West. | |
| Reagent | Excess required to drive equilibrium; acts as dehydrating agent. | |
| Solvent | Toluene (Anhydrous) | Critical: Boiling point ( |
| Temp (Phase 1) | Formation of imidoyl chloride intermediate. | |
| Temp (Phase 2) | Cyclization. Monitor by TLC until intermediate vanishes. | |
| Quench | Ice/Sat. | Neutralize acid rapidly to prevent oxazole ring hydrolysis. |
Step-by-Step Workflow:
-
Charge: In a flame-dried RBF equipped with a condenser and drying tube (
), dissolve 1.0 eq of precursor in Toluene (10 mL/g). -
Activation (Low Temp): Cool to
C. Add (3.0 eq) dropwise over 10 minutes.-
Note: Evolution of HCl gas indicates activation.
-
-
Ramp: Allow to warm to room temperature (RT) and stir for 30 minutes.
-
Cyclization (High Temp): Heat the oil bath to
C (internal temp C). Reflux for 3 hours. -
Check: Perform TLC (Hexane/EtOAc 4:1). Product should be highly fluorescent under UV (254/365 nm).
-
Workup: Cool to RT. Pour slowly into stirred ice-water. Neutralize with saturated
to pH 8. Extract with EtOAc.[1][2]
Visualization & Logic Flows
Diagram 1: The Thermal Reaction Coordinate
This diagram illustrates the critical temperature checkpoints in the synthesis pathway.
Caption: Reaction coordinate showing the necessity of the 110°C heat step to bridge the intermediate-to-product gap while avoiding the charring threshold.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose yield issues.
Caption: Diagnostic workflow for identifying temperature-related failures in Robinson-Gabriel synthesis.
References
-
BenchChem Technical Support. (2025).[1][2][3] Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from 3
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis Mechanism and Conditions. Retrieved from 4
-
Organic Chemistry Portal. (2010). Synthesis of 1,3-oxazoles - Reaction Conditions and Optimization. Retrieved from 5
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from 6
Sources
removing impurities from 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole crude product
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole .
Whether you are synthesizing this privileged scaffold via the classical[1] of an
Mechanistic Pathway & Purification Workflow
To effectively remove impurities, we must first understand their origin. The synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole typically involves the cyclization of N-(2-oxo-2-phenylethyl)-4-chlorobenzamide, followed by dehydration. Incomplete dehydration leaves polar oxazoline intermediates, while harsh acidic conditions (e.g., POCl
Caption: Logical relationship and reaction pathway of the Robinson-Gabriel oxazole synthesis.
Caption: Experimental workflow for the isolation and purification of the oxazole product.
Impurity Profiling & Quantitative Data
Before executing a purification protocol, you must identify the contaminants. The table below summarizes the quantitative physical properties of the target molecule and its common impurities to guide your separation strategy.
| Impurity / Compound | Causality / Origin | Relative Polarity (TLC | Primary Removal Strategy |
| 4-Chlorobenzoic Acid | Acidic hydrolysis of the starting amide[1] | ~0.0 - 0.1 (Streaks) | Basic aqueous wash (Sat. NaHCO |
| Hydroxyoxazoline | Incomplete cyclodehydration[2] | ~0.15 | Resubjection to acid or chromatography |
| Unreacted Amide (SM) | Incomplete reaction conversion | ~0.25 | Silica gel column chromatography |
| Polymeric Tars | Overheating or excess Lewis/Brønsted acid | Baseline (0.0) | Silica plug filtration |
| 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole | Target Product | ~0.60 | Recrystallization |
*Note:
Step-by-Step Experimental Methodologies
Protocol A: Optimized Aqueous Workup & Acid-Base Extraction
-
Causality (Why this works): The addition of saturated NaHCO
neutralizes the strongly acidic dehydrating agent and deprotonates the 4-chlorobenzoic acid byproduct[1]. This converts the acid into a water-soluble sodium salt, effectively partitioning it into the aqueous layer while the neutral oxazole remains in the organic phase. -
Self-Validating Step: The extraction is only complete when the aqueous layer maintains a stable pH of 8.
-
Cool the crude reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO
. Monitor gas evolution (CO ) and continue until the aqueous phase strictly reads pH 8. -
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL per gram of theoretical yield).
-
Combine the organic layers and wash with brine (50 mL) to remove residual inorganic salts and break micro-emulsions.
-
Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure (bath temp <40 °C) to yield the crude solid.
Protocol B: Silica Gel Column Chromatography
-
Causality (Why this works): Silica gel chromatography separates compounds based on hydrogen-bonding affinity. The fully aromatized oxazole lacks hydrogen-bond donors and elutes rapidly in non-polar solvents. In contrast, the unreacted amide and the hydroxyoxazoline intermediate interact strongly with the silanol groups on the stationary phase, retarding their elution[2].
-
Dissolve the crude solid in a minimum volume of Dichloromethane (DCM).
-
Dry-load the sample by adding 2.5 mass equivalents of silica gel to the solution and concentrating it to a free-flowing powder on a rotary evaporator.
-
Pack a column with silica gel using 100% Hexanes.
-
Elute using a step gradient: 100% Hexanes
90:10 Hexanes:Ethyl Acetate 80:20 Hexanes:Ethyl Acetate. -
Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the fast-eluting target oxazole (
~0.6) and concentrate.
Protocol C: Final Recrystallization
-
Causality (Why this works): Recrystallization relies on differential solubility at varying temperatures. By creating a mixed solvent system at the exact cloud point, the target molecule forms a highly ordered crystal lattice upon slow cooling, thermodynamically excluding trace structurally dissimilar impurities.
-
Suspend the chromatographed solid in boiling Ethanol (approx. 10-15 mL/g).
-
Add deionized water dropwise to the boiling solution until it becomes faintly cloudy (the cloud point).
-
Add 1-2 drops of hot Ethanol to just clear the solution, then immediately remove from heat.
-
Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours to maximize yield.
-
Filter the resulting crystals via vacuum filtration, wash with ice-cold 1:1 Ethanol:Water, and dry under high vacuum.
Troubleshooting Guides & FAQs
Q: My crude product is a dark brown, tarry oil instead of a solid. How do I recover the oxazole?
A: Tarry byproducts are common in the Robinson-Gabriel synthesis when localized overheating occurs or when excess polyphosphoric acid (PPA) or POCl
Q: Why does my product turn brown during concentration on the rotary evaporator?
A: This is typically caused by the concentration of trace acidic impurities (like residual POCl
Q: I am observing a significant amount of 4-chlorobenzoic acid in my NMR spectrum. Why didn't the workup remove it? A: 4-Chlorobenzoic acid is highly crystalline and can co-precipitate with your oxazole if the aqueous quench is not sufficiently basic. Ensure the aqueous phase is strictly maintained at pH 8-9 during the extraction. If contamination persists, dissolve the mixture in diethyl ether and wash vigorously with 1M NaOH, followed immediately by a brine wash.
Q: How can I drive the intermediate oxazoline fully to the oxazole to minimize mixed fractions during chromatography?
A: The dehydration step is equilibrium-driven and highly sensitive to ambient moisture[1]. Ensure your dehydrating agent (e.g., POCl
Q: I have a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in this workflow are usually caused by polymeric tars acting as surfactants. Self-validation: Add a small amount of solid NaCl to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to remove the insoluble polymeric particulates stabilizing the emulsion.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL:[Link]
-
Robinson–Gabriel synthesis Source: Wikipedia URL:[Link]
Sources
Technical Support Center: Stability of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole in Acidic Media
Part 1: Executive Summary & Stability Profile
This guide addresses the physicochemical behavior of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (Cl-PPO) in acidic environments. While 2,5-diaryloxazoles are generally robust compared to other heterocycles (e.g., furans), they exhibit distinct protonation-dependent solubility and hydrolytic degradation pathways under specific acidic conditions.
Quick Reference: Acid Stability Matrix
| Parameter | Condition | Stability / Outcome | Technical Note |
| Protonation ( | pH < 1.0 | Protonated Form | The oxazole nitrogen is a weak base ( |
| Hydrolysis (RT) | 1M HCl, 24h | Stable | Negligible degradation observed at room temperature (RT). |
| Hydrolysis (Heat) | 6M HCl, Reflux | Unstable | Ring opening occurs, yielding the acyclic |
| Fluorescence | Acidic Media | Quenched/Shifted | Protonation disrupts the conjugated |
| Solubility | Aqueous Acid | Low | The hydrochloride salt often precipitates due to the lipophilicity of the aryl rings ( |
Part 2: Technical Troubleshooting (Q&A)
Module 1: Solubility & Precipitation Issues
Q: I am trying to dissolve the compound in 0.1 M HCl, but it remains a suspension. Is it degrading?
A: It is likely not degrading, but rather failing to protonate.
-
The Mechanism: The 4-chlorophenyl substituent exerts an inductive electron-withdrawing effect (-I), lowering the basicity of the oxazole nitrogen compared to the parent 2,5-diphenyloxazole (PPO). The
is likely below 1.0. In 0.1 M HCl (pH 1), the equilibrium favors the neutral, lipophilic form, which is insoluble in water. -
The Fix:
-
Increase Acidity: Use stronger acid (e.g., 1M - 6M HCl) to force protonation, though this increases hydrolysis risk over time.
-
Cosolvent System (Recommended): Use a mixture of organic solvent and acid (e.g., 50% Ethanol/0.1 M HCl). This solubilizes the neutral species while allowing the acid to interact.
-
Q: I see a white precipitate form after adding concentrated HCl to my ethanolic solution. What is this?
A: This is likely the Oxazolium Hydrochloride Salt , not a degradation product.
-
Verification: Isolate the solid and redissolve it in neutral methanol. If the UV-Vis spectrum matches the original neutral compound, it was the salt. If the spectrum shows a loss of the oxazole signature (typically
nm), it may be a hydrolysis product.
Module 2: Chemical Degradation (Hydrolysis)
Q: We observe a new peak in HPLC after refluxing in acidic methanol. What is the degradation pathway?
A: You are observing the Robinson-Gabriel Synthesis Reversal . Under thermal stress in acidic media, the oxazole ring undergoes hydrolytic ring opening. The mechanism proceeds via protonation of the nitrogen, followed by nucleophilic attack of water at the C-2 or C-5 position (typically C-2 due to resonance stabilization).
The Degradation Product:
The primary degradant is
-
Mass Spec Signature: The mass will increase by 18 Da (addition of H₂O).
-
Parent (
): ~255.7 Da -
Hydrolysis Product (
): ~273.7 Da
-
Module 3: Spectroscopic Anomalies
Q: Why does the fluorescence intensity drop drastically in acidic buffers?
A: This is due to Static Quenching via Protonation .
The oxazole ring's nitrogen lone pair is integral to the
-
Diagnostic: Neutralize the solution with NaOH. If fluorescence recovers immediately, the effect was reversible protonation. If it does not recover, the ring has hydrolyzed.
Part 3: Visualizing the Chemistry
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
This pathway illustrates the transformation from the active oxazole to the inactive acyclic amide.
Caption: Figure 1. The acid-catalyzed hydrolysis pathway (Reverse Robinson-Gabriel) leading to ring opening and loss of function.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of experimental anomalies.
Caption: Figure 2. Decision tree for distinguishing between solubility issues, reversible protonation, and irreversible degradation.
Part 4: Experimental Protocols
Protocol A: Determination of Acidic Half-Life ( )
Use this protocol to validate stability for your specific experimental conditions.
Materials:
-
HPLC System with UV Detector (254 nm and 310 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: 70% Acetonitrile / 30% Water (0.1% Formic Acid).
-
Stock Solution: 1 mg/mL compound in Methanol.
Procedure:
-
Preparation: Prepare the acid test solution (e.g., 1M HCl in 50% Methanol).
-
Initiation: Spike the Stock Solution into the acid test solution to a final concentration of 50 µg/mL.
-
Incubation: Maintain at desired temperature (e.g., 25°C, 40°C, or 60°C).
-
Sampling:
-
Take aliquots at
hours. -
Critical Step: Immediately quench each aliquot by diluting 1:10 into pH 7.4 phosphate buffer or neutralizing with NaOH to stop the reaction before injection.
-
-
Analysis: Inject onto HPLC.
-
Monitor the disappearance of the Oxazole peak (
). -
Monitor the appearance of the Amide peak (
due to increased polarity).
-
-
Calculation: Plot
vs. Time. The slope gives the rate constant.
Protocol B: Reversible Protonation Check (Fluorescence)
Use this to distinguish quenching from degradation.
-
Prepare a 10 µM solution of the compound in Ethanol.
-
Measure Fluorescence Emission (Excitation ~310 nm). Record Intensity (
). -
Add 1 drop of Conc. HCl. Shake.
-
Measure Fluorescence. Record Intensity (
). It should be significantly lower. -
Add 2 drops of Conc. NaOH or excess Triethylamine. Shake.
-
Measure Fluorescence. Record Intensity (
).-
Pass Criteria: If
(>90% recovery), the compound is stable, and the loss was due to protonation.
-
References
-
Ackerman, M. E. (1970). Liquid Scintillators: The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico. Link (Mechanistic context on PPO stability).
-
BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. Link (General synthesis and ring stability data).
-
PubChem. (2025).[3] 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole Compound Summary. National Library of Medicine. Link (Physicochemical property data for structural analogs).
-
Turchaninov, V. K., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link (pKa data for weak bases in organic solvents).
-
Wang, Z., et al. (2010).[1][4] Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Link (Synthesis and ring stability).
Sources
Technical Support Center: Minimizing Side Products in 2,5-Diaryloxazole Synthesis
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex purification profiles, and mysterious byproducts during the synthesis of 2,5-diaryloxazoles. These heterocycles are critical in drug discovery and materials science (e.g., liquid scintillators), but their synthesis is rarely straightforward.
This guide moves beyond basic textbook protocols. We will dissect the causality behind side-product formation across the three most robust synthetic routes: the Robinson-Gabriel cyclodehydration, the van Leusen reaction, and Direct C-H Arylation. Every workflow provided here is designed as a self-validating system —meaning the protocol includes built-in diagnostic checkpoints to ensure you are on the right mechanistic path before committing to your final workup.
Module 1: Robinson-Gabriel Cyclodehydration
The Causality of Failure
The Robinson-Gabriel synthesis relies on the acid-catalyzed cyclodehydration of 2-acylamino ketones. The most common modes of failure are incomplete dehydration (yielding oxazolines or hydrolyzed starting materials) and electrophilic aromatic substitution side reactions[1]. When using phosphorus oxychloride (
Troubleshooting & FAQs
Q: I am recovering a significant amount of my 2-acylamino ketone starting material. How do I drive the cyclization? A: Starting material recovery usually indicates adventitious water causing the hydrolysis of the cyclic hemiaminal intermediate[1]. Switch from traditional sulfuric acid to a highly oxophilic, irreversible dehydrating agent like the Burgess reagent or Trifluoroacetic anhydride (TFAA).
Q: My LC-MS shows a mass
Quantitative Optimization Data
Table 1: Effect of Dehydrating Agents on 2,5-Diaryloxazole Yield and Side Products
| Dehydrating Agent / Solvent | Temp (°C) | Yield of Desired Oxazole | Dominant Side Product | Causality |
| 90 | 45% | Formylated Oxazole (35%) | Vilsmeier-Haack activation of DMF[2] | |
| 110 | 88% | Unreacted SM (<5%) | Avoids formylating species | |
| 100 | 55% | Charring/Tars | Oxidative degradation | |
| Burgess Reagent / THF | 70 | 92% | None | Mild, irreversible dehydration |
Mechanistic Pathway & Side Reactions
Figure 1: Robinson-Gabriel reaction pathways highlighting the divergence into common side products.
Self-Validating Protocol: Formylation-Free Cyclodehydration
-
Preparation: Suspend the 2-acylamino ketone (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere.
-
Reagent Addition: Add
(3.0 eq) dropwise at . -
Self-Validation Checkpoint 1: The suspension should slowly dissolve into a homogenous pale-yellow solution. If the solution turns deep red or black immediately, your substrate is acid-sensitive; abort and switch to the Burgess reagent.
-
Heating: Heat to reflux (
) for 4 hours. -
Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar starting material and the appearance of a highly UV-active, non-polar spot indicates successful cyclization without the generation of the slightly more polar formylated byproduct.
-
Quench: Cool to
and carefully quench with saturated aqueous until pH 8 is reached. Extract with EtOAc.
Module 2: The van Leusen Reaction
The Causality of Failure
The van Leusen synthesis constructs oxazoles via a base-promoted [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and an aldehyde[3]. The most notorious side products in this route are 1,5-disubstituted imidazoles[4]. This occurs when ammonia or primary amine impurities are present in the reaction matrix. The amine condenses with the aldehyde to form an aldimine in situ, which reacts with TosMIC much faster than the parent aldehyde, hijacking the pathway toward imidazole formation[4].
Troubleshooting & FAQs
Q: My isolated product is highly basic and forms a hydrochloride salt, unlike my expected oxazole. What is it? A: You have synthesized an imidazole byproduct. This is a classic symptom of the van Leusen Three-Component Reaction (vL-3CR) taking over due to amine contamination in your solvent or starting materials[4].
Q: How do I suppress TosMIC degradation?
A: TosMIC contains an acidic methylene group and a base-sensitive sulfinic acid leaving group[3]. Using overly harsh aqueous bases (like aqueous NaOH) causes premature hydrolysis of the isocyanide. Switch to anhydrous
Pathway Divergence: Oxazole vs. Imidazole
Figure 2: The van Leusen pathway demonstrating how amine contamination hijacks the reaction.
Module 3: Direct C-H Arylation (Late-Stage Functionalization)
The Causality of Failure
To access asymmetric 2,5-diaryloxazoles, modern chemists often synthesize a 5-aryloxazole first, followed by direct Palladium-catalyzed C-H arylation at the C2 position. The primary side reactions here are C4-arylation (bis-arylation) and homocoupling of the aryl halide[5]. Oxazoles possess two reactive C-H bonds (C2 and C4). While C2 is more acidic and generally more reactive toward Pd-insertion, excessive temperatures or highly reactive aryl iodides can force secondary arylation at C4. Homocoupling is typically caused by the ingress of oxygen, which turns the catalytic cycle into an oxidative dimerization pathway.
Troubleshooting & FAQs
Q: I am seeing a mixture of 2,5-diaryloxazole and 2,4,5-triaryloxazole. How do I improve regioselectivity? A: Triarylation means your catalyst is overactive and your stoichiometry is off. Ensure you are using exactly 1.0 equivalent of the aryl halide. Furthermore, adding a Copper(I) co-catalyst (like CuI) has been shown to drastically improve C2-regioselectivity by forming an intermediate C2-cuprated oxazole, which transmetallates cleanly to Palladium[5].
Q: My reaction stalls at 30% conversion and a black precipitate forms. A: The black precipitate is Palladium black, indicating catalyst death via aggregation. This is usually caused by poor ligand stabilization or oxygen in the system. Switch to a microwave-assisted protocol, which drastically reduces reaction times (from hours to minutes), minimizing the window for catalyst degradation[5].
Quantitative Optimization Data
Table 2: Regiocontrol in Pd-Catalyzed C-H Arylation of 5-Aryloxazoles
| Catalyst System | Base / Solvent | Conditions | C2-Arylation (Desired) | C4 Bis-arylation |
| 65% | 20% | |||
| MW, | 81% | <2% | ||
| 50% | 35% |
Self-Validating Protocol: Microwave-Assisted C-H Arylation
Adapted from sustainable green chemistry protocols utilizing Pd/Cu co-catalysis[5].
-
Preparation: In a microwave-safe vial, combine 5-aryloxazole (1.0 eq), aryl bromide (1.05 eq),
(5 mol%), CuI (10 mol%), and anhydrous (2.0 eq). -
Degassing (Critical): Add anhydrous DMF (0.5 M). Purge the vial with argon for 5 minutes.
-
Self-Validation Checkpoint 1: The mixture should be a pale yellow/green suspension. If it is brown, your CuI is oxidized to Cu(II); discard and use fresh, off-white CuI.
-
Irradiation: Seal the vial and subject it to microwave irradiation at
for 15 minutes[5]. -
Self-Validation Checkpoint 2: Post-irradiation, the solution should be dark amber. The absence of a solid black mirror on the glass indicates the Pd catalyst remained active and did not crash out as Pd black.
-
Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over
, and concentrate.
Logic Flow for Arylation Optimization
Figure 3: Decision tree and consequence mapping for the direct C-H arylation of oxazoles.
References
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "Van Leusen Imidazole Synthesis." Available at:[Link]
-
Università di Pisa. "Green Chemistry CRITICAL REVIEW: Sustainable protocols for direct C-H bond arylation." Available at: [Link]
Sources
Technical Support Center: Crystallization of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Welcome to the Technical Support Center for the purification and structural isolation of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole. As a halogenated derivative of the widely utilized 2,5-diphenyloxazole (PPO) fluorophore, this compound presents unique thermodynamic and supramolecular challenges during purification. This guide is engineered for researchers, synthetic chemists, and drug development professionals to troubleshoot phase separations, optimize solvent selection, and achieve high-purity crystalline lattices.
Part 1: Troubleshooting Guides & FAQs
Q1: During cooling, my 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole forms a milky emulsion or "oils out" at the bottom of the flask instead of forming discrete crystals. How do I fix this? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crystallization boundary is crossed at a temperature above the melting point of the solute-rich phase. The addition of the 4-chloro group increases the compound's lipophilicity and alters its lattice energy compared to standard PPO. If the solvent cannot sufficiently solvate the compound near its melting point, it separates as an oil rather than a solid crystal. The Solution: You must alter the thermodynamic trajectory.
-
Dilution: Decrease the initial concentration by adding 10–15% more solvent to shift the nucleation temperature below the oiling-out boundary.
-
Solvent Switching: Switch to a solvent system with a steeper solubility curve. A binary system like Toluene/Heptane is highly effective. Toluene acts as a strong solvent (solubilizing the aromatic rings), while Heptane acts as the anti-solvent, allowing for precise control of the supersaturation point.
Q2: What is the industry-standard solvent for the primary recrystallization of 2,5-diaryloxazoles? The Causality: 1 [2]. The polar protic nature of methanol provides a poor solvation environment for the highly lipophilic 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole at low temperatures (driving high recovery yields). However, its boiling point (64.7 °C) provides just enough thermal energy to dissolve the compound at reflux. Furthermore, methanol effectively leaves polar synthesis byproducts—such as unreacted triazoles or transition metal catalyst residues from2 [1]—dissolved in the mother liquor.
Q3: How does the 4-chloro substitution mechanistically impact crystal packing, and should I avoid certain solvents? The Causality: The chlorine atom on the phenyl ring acts as a potent halogen bond donor. In the solid state,3 [3], often leading to different polymorphic forms than non-halogenated oxazoles. The Solution: Avoid highly electron-rich or coordinating solvents (like THF or DMF) for the final crystallization step unless you are intentionally designing a co-crystal. These solvents can compete for halogen bonding sites, leading to solvent inclusion (solvates) that are difficult to remove under vacuum without degrading the crystal lattice.
Part 2: Quantitative Data: Solvent Selection Matrix
To facilitate rapid experimental design, the following table summarizes the physicochemical behavior of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole in common crystallization solvent systems.
| Solvent System | Boiling Point (°C) | Solvation Power (Hot) | Solvation Power (Cold) | Expected Crystal Morphology | Notes & Applicability |
| Methanol | 64.7 | Moderate | Very Low | Needles / Prisms | Industry standard. Excellent for removing polar catalytic impurities. |
| Toluene / Heptane | 110.6 / 98.4 | High | Low (Tunable) | Plates | Best for avoiding oiling out (LLPS). High yield, high purity. |
| Ethanol / Water | 78.3 / 100.0 | Moderate | Very Low | Fine Powder | Prone to rapid "crash out" trapping impurities. Use with caution. |
| Ethyl Acetate | 77.1 | Very High | Moderate | Blocks | Good for highly impure crude mixtures, but yields may be lower. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Single-Solvent Cooling Crystallization (Methanol)
Designed for crudes with >90% initial purity.
-
Dissolution & Validation: Suspend the crude 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole in 10 volumes (v/w) of HPLC-grade methanol. Heat to reflux (65 °C) under stirring.
-
Self-Validation Check: If the solution is not completely transparent after 10 minutes at reflux, insoluble polymeric impurities are present. Perform a hot gravity filtration to reset the system to a validated pure state. A clear solution at reflux guarantees that subsequent turbidity is solely due to the target compound's nucleation.
-
-
Controlled Nucleation: Transfer the flask to a programmable cooling bath or insulate it heavily.4 [4].
-
Causality: This specific cooling rate maintains the system within the metastable zone, preventing spontaneous catastrophic nucleation which traps mother liquor and impurities inside the crystal lattice.
-
-
Harvesting & Validation: Once cooled to 0–5 °C, isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold methanol.
-
Self-Validation Check: Evaporate a 1 mL aliquot of the mother liquor. If the residual mass represents >15% of your starting material, the initial solvent volume was too high. Concentrate the mother liquor by 50% to claim a second crop.
-
Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)
Designed to bypass oiling out (LLPS) in highly lipophilic batches.
-
Primary Solvation: Dissolve the compound in the minimum amount of hot toluene (approx. 80 °C) until a clear solution is achieved.
-
Anti-Solvent Titration: Dropwise, add hot heptane (80 °C) to the stirring solution until it becomes faintly turbid (reaching the cloud point).
-
Self-Validation Check: Add exactly one drop of hot toluene to clear the turbidity. This confirms the system is perfectly poised at the saturation boundary.
-
-
Equilibration: Remove the heat source and allow the system to cool naturally to room temperature. The differential solubility gradients of toluene and heptane will drive the formation of high-purity crystalline plates driven by halogen-π stacking.
Part 4: Diagnostic Workflow Visualization
Fig 1: Diagnostic workflow for troubleshooting 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole crystallization.
Part 5: References
-
Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. National Institutes of Health (PMC).
-
CN104327005B - The preparation method of 2,5-diphenyloxazole. Google Patents.
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic.
-
Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. SciELO.
Sources
Validation & Comparative
FTIR absorption peaks for 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
FTIR Characterization & Comparison Guide: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Executive Summary & Application Context
Compound: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole CAS Registry Number: (Analogous to PPO derivatives, specific CAS varies by synthesis batch/salt form) Primary Applications: Scintillation counting (wavelength shifter), medicinal chemistry intermediate (COX-2 inhibitors scaffold), and optoelectronic materials.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole. Unlike generic spectral lists, this document focuses on comparative validation —enabling researchers to distinguish this specific chlorinated derivative from its non-chlorinated analog (PPO) and uncyclized precursors.
Theoretical & Experimental Spectral Assignment
The FTIR spectrum of this compound is a superposition of three distinct structural domains: the 1,3-oxazole heterocyclic core , the p-chlorophenyl moiety , and the monosubstituted phenyl ring .
Table 1: Critical Absorption Peaks & Vibrational Assignments
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| 3030 – 3100 | Weak/Med | C–H Stretching (Aromatic) (sp² C–H) | Confirms aromaticity; absence of aliphatic C–H (<3000 cm⁻¹) indicates high purity (solvent-free). |
| 1610 – 1625 | Medium | C=N Stretching (Oxazole Ring) | Primary Identifier. Characteristic of the oxazole core formation. |
| 1590 – 1600 | Strong | C=C Stretching (Aromatic) | Overlap of phenyl ring breathing and oxazole C=C bonds. |
| 1540 – 1550 | Medium | Oxazole Ring Skeletal Stretch | Distinguishes oxazole from furan/thiophene analogs. |
| 1470 – 1490 | Strong | C=C / C–H In-plane Bending | General aromatic backbone signal. |
| 1260 – 1275 | Medium | C–O–C Asymmetric Stretch | Critical. Confirms the ether linkage within the oxazole ring. |
| 1085 – 1095 | Strong | Ar–Cl Stretching (In-plane) | Differentiator. Distinguishes this compound from 2,5-diphenyloxazole (PPO). |
| 1050 – 1065 | Medium | C–O–C Symmetric Stretch | Secondary confirmation of the oxazole ring. |
| 820 – 840 | Strong | C–H Out-of-Plane Bending (Para-sub) | Differentiator. Characteristic doublet/singlet for p-substituted benzene (4-chlorophenyl). |
| 730 – 750 | Strong | C–Cl Stretching / Ring Deformation | Secondary Halogen band; often overlaps with mono-sub phenyl peaks. |
| 690 & 710 | Strong | C–H Out-of-Plane Bending (Mono-sub) | Confirms the presence of the unsubstituted 5-phenyl ring. |
Comparative Analysis: Product vs. Alternatives
Researchers often confuse this compound with its non-chlorinated analog (PPO) or fail to detect incomplete cyclization. The following comparison matrix resolves these ambiguities.
Scenario A: Distinguishing from 2,5-Diphenyloxazole (PPO)
-
Context: PPO is a standard scintillator. The chlorinated derivative shifts emission wavelength and solubility.
-
Spectral Key:
-
PPO: Shows only Mono-substituted benzene patterns (690/750 cm⁻¹ strong).
-
Target Compound: Shows Para-substituted pattern (820–840 cm⁻¹) AND C-Cl stretch (~1090 cm⁻¹).
-
Scenario B: Monitoring Synthesis (Cyclization Verification)
-
Context: Synthesis typically involves cyclodehydration of an
-acylaminoketone or amide precursor. -
Spectral Key:
-
Precursor (Impurity): Shows broad N–H stretch (3200–3400 cm⁻¹) and strong Amide C=O (1650–1690 cm⁻¹).
-
Target Product: Absence of N–H and Amide C=O. Appearance of C=N (1610 cm⁻¹) and C–O–C (1260 cm⁻¹).
-
Visualization of Structural Logic
The following diagram illustrates the logical flow for assigning spectral bands to specific structural motifs, ensuring a self-validating interpretation.
Caption: Logical mapping of structural moieties to diagnostic FTIR bands for purity assessment.
Experimental Protocol: High-Fidelity Acquisition
To replicate the data described above, follow this standardized protocol. This ensures that "weak" diagnostic bands (like the C-Cl stretch) are not lost in noise.
Method: KBr Pellet Transmission (Preferred for Resolution)
-
Preparation: Mix 1.5 mg of dried sample with 250 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.
-
Compression: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic multiplets).
-
Scans: 32 or 64 scans.
-
Background: Fresh KBr blank.
-
Method: ATR (Attenuated Total Reflectance) (Preferred for Speed)
-
Crystal: Diamond or ZnSe.
-
Pressure: Apply maximum pressure to ensure contact with the hard crystalline powder.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra, especially in the fingerprint region (700–1500 cm⁻¹).
References
-
Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Citation Context: Provides comparative C-Cl (730 cm⁻¹) and C=N (1681 cm⁻¹) stretching frequencies for chlorinated oxadiazole analogs.[1]
-
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.[2] Retrieved from [Link]
- Citation Context: Validates Ar-Cl stretching assignments at 1092 cm⁻¹ and 836 cm⁻¹ in similar heterocyclic systems.
-
SpectraBase. (n.d.). (4R)-2-[(E)-2-(p-chlorophenyl)ethenyl]-4-phenyl-4,5-dihydrooxazole FTIR Spectrum. Retrieved from [Link][3]
- Citation Context: Reference for oxazole ring vibrations in phenyl-substituted deriv
-
ResearchGate. (2010). Theoretical and vibrational studies of 4,5-diphenyl-2-oxazole propionic acid. Retrieved from [Link]
- Citation Context: Assignment of C-O-C and C=N modes in diphenyl-oxazole scaffolds.
Sources
mass spectrometry fragmentation pattern of C15H10ClNO
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-phenylquinolin-4-ol (C₁₅H₁₀ClNO)
Part 1: Executive Summary & Core Directive
Subject: Structural Elucidation and Fragmentation Analysis of 6-Chloro-2-phenylquinolin-4-ol. Formula: C₁₅H₁₀ClNO Exact Mass: 255.045 Context: This guide serves researchers in drug discovery characterizing quinolone scaffolds, which are prevalent in antitumor and antiviral candidates.
The "Product" vs. Alternatives: In this guide, the "Product" is the specific regioisomer 6-Chloro-2-phenylquinolin-4-ol . We compare its mass spectrometric behavior against:
-
Regioisomers (e.g., 7-Chloro-2-phenylquinolin-4-ol): To demonstrate the limits of MS-only differentiation and the necessity of orthogonal chromatography.
-
Non-Halogenated Analogs (2-Phenyl-4-quinolone): To illustrate the diagnostic utility of the chlorine isotopic signature and specific fragmentation shifts.
Part 2: Technical Analysis & Fragmentation Mechanics
Primary Ionization & Isotopic Signature
Upon Electrospray Ionization (ESI) in positive mode, the molecule forms the protonated pseudomolecular ion
-
Base Peak (m/z): 256.05
-
Isotopic Pattern: The presence of a single chlorine atom confers a distinct isotopic signature.[1]
-
m/z 256 (¹²C, ³⁵Cl): 100% relative abundance.
-
m/z 258 (¹²C, ³⁷Cl): ~32% relative abundance (characteristic 3:1 ratio).
-
Diagnostic Value: This doublet is the primary filter for distinguishing this scaffold from non-chlorinated metabolites or impurities.
-
Fragmentation Pathway (MS/MS)
The fragmentation of 4-quinolones is dominated by the stability of the fused ring system. The pathway follows a high-energy dissociation sequence:
-
Neutral Loss of CO (-28 Da): The most labile bond in the protonated quinolone system is the carbonyl carbon. The ejection of carbon monoxide (CO) induces a ring contraction, forming a highly stable indole-like cation.
-
Transition: m/z 256
m/z 228.
-
-
Radical Loss of Chlorine (-35 Da) or HCl (-36 Da): Following the ring contraction, the destabilized core often ejects the halogen substituent.
-
Transition: m/z 228
m/z 193 (Loss of Cl radical) or m/z 192 (Loss of HCl). -
Note: The position of the chlorine (6- vs 7-position) subtly influences the energy barrier of this step, though often insufficient for baseline resolution without chromatography.
-
-
Retro-Diels-Alder (RDA) Cleavage: A secondary pathway involves the RDA mechanism on the heterocyclic ring, often yielding fragments characteristic of the phenyl substituent (e.g., benzonitrile cation).
Part 3: Comparative Performance Guide
This section objectively compares the analytical "performance"—defined here as spectral distinctiveness and diagnostic utility—of the target compound against its closest alternatives.
Table 1: Diagnostic Comparison of Quinolone Analogs
| Feature | Target: 6-Chloro-2-phenylquinolin-4-ol | Alternative A: 7-Chloro Isomer | Alternative B: 2-Phenyl-4-quinolone |
| Precursor Ion (m/z) | 256.05 | 256.05 | 222.09 |
| Isotopic Signature | Distinct 3:1 doublet (³⁵Cl/³⁷Cl) | Distinct 3:1 doublet (³⁵Cl/³⁷Cl) | Singlet (No Halogen) |
| Primary Fragment | m/z 228 (Loss of CO) | m/z 228 (Loss of CO) | m/z 194 (Loss of CO) |
| Differentiation Strategy | N/A (Reference) | Requires LC Separation. MS/MS spectra are nearly identical (>95% similarity). | Mass Shift. Easily distinguished by -34 Da shift. |
| Retention Time (C18) | Intermediate | Often elutes slightly later due to lipophilicity changes. | Elutes earlier (more polar without Cl). |
Expert Insight:
"While MS/MS is powerful for identifying the core scaffold, it fails to reliably distinguish the 6-chloro and 7-chloro regioisomers due to the distance of the halogen from the fragmentation center (the N-heterocycle). Trustworthiness in data reporting requires chromatographic separation (e.g., C18 column, methanol/water gradient) to assign regioisomer identity. "
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic pathway for the structural elucidation of C₁₅H₁₀ClNO.
Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Chloro-2-phenylquinolin-4-ol showing the characteristic loss of Carbon Monoxide followed by Dehalogenation.
Part 5: Validated Experimental Protocol
To ensure reproducibility and trustworthiness , the following protocol is standardized for high-resolution Q-TOF or Triple Quadrupole analysis.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of C₁₅H₁₀ClNO in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
LC-MS/MS Parameters
-
Ionization Source: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Low (10 eV): Retains Precursor (m/z 256).
-
Medium (25 eV): Generates Primary Fragment (m/z 228).
-
High (45 eV): Generates Secondary Fragments (m/z 193, 165).
-
Data Analysis Criteria
-
Acceptance Criteria:
-
Precursor mass error < 5 ppm (for HRMS).
-
Presence of m/z 256/258 doublet.
-
Presence of m/z 228 fragment at >10% relative intensity.
-
References
-
PubChem. (2025). Compound Summary: 6-Chloro-2-phenyl-4-quinolone (CID 130703).[1] National Library of Medicine. Available at: [Link][1]
-
He, L., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6). Available at: [Link]
-
SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Available at: [Link]
Sources
Comparative Spectroscopic Guide: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole vs. Standard Scintillators
The following guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole , a halogenated derivative of the standard scintillator PPO (2,5-diphenyloxazole).
Executive Summary & Application Context
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a structural analog of the widely used primary scintillator PPO (2,5-diphenyloxazole) . In scintillation counting and fluorescence microscopy, the introduction of a chlorine substituent at the para-position of the 2-phenyl ring serves as a critical tuning knob for the molecule's electronic properties.
While PPO is the industry standard for short-wavelength emission (~360-370 nm), the chlorinated derivative offers a modified dipole moment and intersystem crossing probability due to the heavy atom effect of chlorine. This guide compares its UV-Vis absorption maxima (
Spectroscopic Profile & Comparative Data
The optical behavior of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is best understood relative to its parent compound, PPO. The chlorine atom acts as an auxochrome, influencing the
-
Inductive Effect (-I): Electron withdrawal stabilizes the HOMO, potentially inducing a hypsochromic (blue) shift.
-
Mesomeric Effect (+M): Lone pair donation into the conjugated system raises the HOMO energy, typically causing a bathochromic (red) shift.
In para-substituted 2,5-diaryloxazoles, the +M effect dominates , resulting in a slight red shift and an increase in the molar extinction coefficient (
Table 1: Comparative UV-Vis Absorption Maxima (
)
Data represents typical values in non-polar solvents (Cyclohexane/Toluene) unless noted.
| Compound | Substituent (R) | Electronic Effect | ||
| PPO (Standard) | -H | 303 nm | 358 nm | Baseline Reference |
| 2-(4-Cl-phenyl)-5-phenyl-oxazole | -Cl | 308 - 312 nm (Predicted*) | ~365 nm | Weak Bathochromic (+M > -I) |
| 2-(4-Methoxyphenyl)-5-phenyl-oxazole | -OCH | 318 nm | 380 nm | Strong Bathochromic (+M) |
| POPOP | (Phenylene bridge) | 360 nm | 410 nm | Extended Conjugation |
| 2-(4-Nitrophenyl)-5-phenyl-oxazole | -NO | 345 nm | Non-fluorescent | Strong Bathochromic (-M, -I) |
*Note: The exact
Mechanistic Insight: Substituent Effects on the Oxazole Chromophore
The following diagram illustrates how different substituents at the para-position modulate the electronic transition energy (
Figure 1: Impact of para-substitution on the absorption maxima of 2,5-diphenyloxazole derivatives.
Experimental Protocol: Determination of and
Since specific literature values can vary by solvent polarity (solvatochromism), the following self-validating protocol is recommended to determine the exact optical constants for your specific batch.
Materials Required
-
Analyte: 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (>98% purity).
-
Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (
).
Step-by-Step Methodology
-
Stock Solution Preparation (
M):-
Weigh exactly 2.56 mg of the compound (MW ≈ 255.7 g/mol ).
-
Dissolve in 10 mL of cyclohexane. Sonicate for 5 minutes to ensure complete dissolution.
-
Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete solvation or impurities.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
M, M, and M. -
Why? Measuring multiple concentrations verifies the Beer-Lambert Law (
) and rules out aggregation effects (which would cause deviations from linearity).
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run a "Blank" scan from 200 nm to 500 nm.
-
Target: Absorbance should be
.
-
-
Measurement:
-
Calculation of Molar Extinction Coefficient (
):-
Where
is the absorbance at , is concentration (mol/L), and is path length (1 cm). -
Expected Value:
.
-
Experimental Workflow Diagram
The following workflow ensures data integrity and reproducibility when characterizing the compound.
Figure 2: Step-by-step workflow for accurate UV-Vis characterization.
References
-
NIST Chemistry WebBook. UV-Vis and IR Spectra of 2,5-Diphenyloxazole (PPO). National Institute of Standards and Technology.[4] Available at: [Link]
-
PhotochemCAD. Absorption and Fluorescence Spectra of PPO and Derivatives. Comparison of oxazole-based scintillators. Available at: [Link]
-
PubChem. Compound Summary: 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Analogous Structure). National Library of Medicine. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
comparing fluorescence of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole vs POPOP
As a Senior Application Scientist, selecting the appropriate fluorophore for liquid scintillation, radiometric assays, or advanced bioimaging requires moving beyond basic excitation/emission matching. We must analyze the underlying photophysics—specifically, how molecular architecture dictates energy transfer efficiency, quantum yield, and detector compatibility.
This guide provides an in-depth, objective comparison between 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (a halogenated primary fluorophore) and POPOP (a gold-standard secondary fluorophore).
Mechanistic Photophysics & Structural Causality
To understand the performance differences between these two molecules, we must examine how their structural frameworks dictate their photophysical behavior.
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole: The Halogenated Primary Emitter
This compound is a derivative of the classic primary scintillator PPO (2,5-diphenyloxazole). In a scintillation cocktail, the primary fluorophore's job is to capture energy from the excited solvent (e.g., toluene) via non-radiative Förster Resonance Energy Transfer (FRET) and emit it as UV/blue light.
-
The Heavy-Atom Effect: The addition of a chlorine atom at the para position of the 2-phenyl ring introduces a pronounced "heavy-atom effect." The large electron cloud of the halogen increases spin-orbit coupling within the molecule.
-
Causality: This coupling facilitates Intersystem Crossing (ISC) , allowing electrons in the excited singlet state (
) to "leak" into the triplet state ( ). Consequently, the radiative transition (fluorescence) is partially quenched, resulting in a lower quantum yield compared to unsubstituted PPO [3]. However, the inductive effect of the chlorine atom provides a slight bathochromic (red) shift, which can be advantageous for specific spectral tuning.
POPOP[1,4-bis(5-phenyloxazol-2-yl)benzene]: The Secondary Wavelength Shifter
POPOP is structurally distinct; it is a symmetric bis-oxazole linked by a central benzene ring. It functions almost exclusively as a secondary fluorophore (wavelength shifter).
-
Extended Conjugation: The highly conjugated, rigid, and planar bis-oxazole architecture restricts non-radiative vibrational decay pathways.
-
Causality: Because vibrational relaxation is minimized and there are no heavy atoms to induce ISC, POPOP achieves a near-unity fluorescence quantum yield (
) [1]. Furthermore, its massive molar extinction coefficient ( ) allows it to efficiently absorb the ~370 nm emission of primary fluorophores and re-emit it at ~420 nm. This perfectly matches the peak quantum efficiency of standard bialkali Photomultiplier Tubes (PMTs) [2].
Comparative Photophysical Data
The following table summarizes the quantitative photophysical properties of both fluorophores. Note: Data for the chlorinated oxazole is extrapolated from its parent PPO framework adjusted for halogen quenching.
| Photophysical Property | 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | POPOP (1,4-Bis(5-phenyloxazol-2-yl)benzene) |
| Primary Application | Primary Scintillator / Fluorophore | Secondary Scintillator (Wavelength Shifter) |
| Structural Class | Mono-oxazole (Halogenated) | Bis-oxazole (Symmetric) |
| Absorption Max ( | ~305 – 315 nm | 356 nm |
| Emission Max ( | ~365 – 375 nm | 415 nm |
| Quantum Yield ( | ~0.65 – 0.75 (Quenched via ISC) | 0.93 (Near-unity) |
| Molar Extinction ( | ~25,000 | 47,000 |
| Optimal Detector Match | UV-Sensitive Photodiodes | Bialkali PMTs (400–450 nm peak) |
Energy Transfer Workflow in Liquid Scintillation
To visualize why these two molecules are often discussed together (and sometimes used in tandem), we must map the energy cascade. The primary fluorophore must have high solubility to capture solvent energy, while the secondary fluorophore requires extreme quantum yield to shift the light without signal loss.
Energy transfer cascade in a binary liquid scintillation system.
Self-Validating Experimental Protocol: Relative Quantum Yield Determination
To objectively compare the fluorescence efficiency of the chlorinated oxazole against POPOP, researchers must utilize a comparative quantum yield protocol.
Why this protocol is self-validating: This method requires measuring fluorescence across a gradient of concentrations. By plotting integrated fluorescence intensity against absorbance, a strictly linear relationship (
Step-by-Step Methodology:
-
Standard Selection: Select a reference standard with a known quantum yield that shares a similar excitation wavelength. For POPOP, Quinine Sulfate in 0.1 M
( ) is an ideal standard. -
Optical Dilution (Critical Step): Prepare five serial dilutions of both the sample (e.g., POPOP in cyclohexane) and the standard. Measure the UV-Vis absorbance of each. Ensure the absorbance at the excitation wavelength (
) never exceeds 0.05. Causality: Absorbance > 0.05 leads to self-absorption of the excitation beam (primary IFE), artificially deflating the calculated quantum yield. -
Spectral Acquisition:
-
Transfer solutions to a 10 mm pathlength quartz cuvette.
-
Set the spectrofluorometer excitation/emission slit widths to 1.0 nm to ensure high spectral resolution.
-
Excite the samples at the chosen
(e.g., 300 nm) and record the emission spectra until the baseline returns to zero.
-
-
Data Integration & Validation Check: Integrate the total area under the emission curve for all five dilutions. Plot the Integrated Area (Y-axis) vs. Absorbance (X-axis). If the plot is not perfectly linear, discard the data, dilute further, and repeat.
-
Calculation: Calculate the quantum yield (
) using the gradients (slopes) of your validated linear plots: (Where is the slope of the line, and is the refractive index of the respective solvents).
References
Comparative Guide: 13C NMR Characterization of 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
Topic: 13C NMR chemical shifts for 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the 13C NMR spectral signature of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole , a critical scaffold in medicinal chemistry often utilized for its scintillator properties and bio-isosteric potential.
Designed for drug development professionals and synthetic chemists, this document moves beyond simple data listing. It compares the target compound against its parent structure (2,5-diphenyloxazole, PPO ) and its common regioisomer (2,4-disubstituted analog ), providing a definitive framework for structural validation. We employ a Robinson-Gabriel synthesis context to ground the spectroscopic data in practical application.
Chemical Context & Synthesis
To understand the NMR shifts, one must understand the electronic environment established during synthesis. The most robust route to 2,5-disubstituted oxazoles is the Robinson-Gabriel Cyclodehydration , which dictates the regiochemistry and thus the magnetic environment of the carbon nuclei.
Experimental Protocol: Robinson-Gabriel Cyclodehydration
Objective: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
-
Precursor Preparation: Begin with 2-amino-1-phenylethanone (phenacylamine). Acylate this amine using 4-chlorobenzoyl chloride in the presence of a mild base (Et3N) and DCM at 0°C to form the N-acyl-2-amino-ketone intermediate.
-
Cyclodehydration:
-
Dissolve the intermediate (1.0 eq) in concentrated H2SO4 or POCl3 (3.0 eq).
-
Heat to 90°C for 2 hours. The mechanism involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.
-
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO3. Extract with EtOAc, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.
Synthesis Pathway Diagram
Caption: Robinson-Gabriel cyclodehydration pathway establishing the 2,5-substitution pattern.
Comparative 13C NMR Analysis
The structural validation of the target relies on distinguishing it from the unsubstituted parent (PPO) and identifying the specific electronic perturbations introduced by the chlorine atom.
Table 1: Chemical Shift Comparison (δ, ppm in CDCl3)
Note: Values for the target are high-confidence predictions based on standard Substituent Chemical Shift (SCS) additivity rules applied to the experimental PPO baseline.
| Carbon Position | 2,5-Diphenyloxazole (Parent) [1] | Target: 2-(4-Cl-Ph)-5-Ph-Oxazole | Shift Difference (Δδ) | Structural Logic |
| Oxazole C2 | 161.0 | 160.2 | -0.8 | Inductive withdrawal by Cl affects the conjugated system slightly. |
| Oxazole C5 | 151.2 | 151.5 | +0.3 | Distal to the modification; minimal change. |
| Oxazole C4 | 126.2 | 126.3 | +0.1 | C4 is characteristic of the 2,5-substitution pattern. |
| Ph-2 (Ipso) | 127.8 | 126.0 | -1.8 | Carbon attached to the oxazole ring. |
| Ph-2 (Ortho) | 126.4 | 127.6 | +1.2 | Ortho to the Oxazole, Meta to Cl. |
| Ph-2 (Meta) | 128.8 | 129.2 | +0.4 | Meta to Oxazole, Ortho to Cl. |
| Ph-2 (Para) | 130.2 | 136.5 | +6.3 | Diagnostic: C-Cl bond (Ipso to Cl). |
| Ph-5 (Ipso) | 128.2 | 128.2 | 0.0 | Unchanged phenyl ring at C5. |
| Ph-5 (Ortho) | 124.2 | 124.2 | 0.0 | Unchanged. |
| Ph-5 (Meta) | 128.9 | 128.9 | 0.0 | Unchanged. |
| Ph-5 (Para) | 128.4 | 128.4 | 0.0 | Unchanged. |
Key Diagnostic Signals[1]
-
The "Chlorine Fingerprint" (C-Cl Ipso): The most significant deviation occurs at the para-position of the 2-phenyl ring. In the parent PPO, this is a C-H bond resonating ~130 ppm. In the target, this becomes a C-Cl bond. Despite chlorine's electronegativity, the heavy atom effect and resonance typically place aromatic C-Cl carbons at 134–137 ppm . A signal in this region is the primary confirmation of the 4-chloro substitution.
-
Oxazole Ring Carbons (C2 vs C4 vs C5):
-
C2 (160-161 ppm): The most deshielded carbon due to the adjacent nitrogen and oxygen (N=C-O).
-
C5 (151 ppm): Deshielded by oxygen but less than C2.
-
C4 (126 ppm): The most shielded oxazole carbon. This specific shift is crucial for distinguishing regioisomers. In 2,4-disubstituted oxazoles , the C5 protonated carbon typically resonates significantly higher (~135-140 ppm) compared to the C4 protonated carbon in the 2,5-isomer.
-
Structural Assignment Workflow
To ensure scientific integrity, one cannot rely on 1D 13C NMR alone. The following self-validating workflow uses 2D NMR correlations to unambiguously assign the structure.
Validation Logic
-
HSQC: Distinguishes the protonated carbons (Oxazole C4, Phenyl C-H) from quaternary carbons (Oxazole C2, C5, C-Cl, C-Ipso).
-
HMBC (Key Step):
-
Confirmation of Regiochemistry: Look for a long-range coupling (3J) between the Oxazole C4 Proton and the Phenyl Ipso Carbon (at C5). If this correlation exists, the phenyl is at C5.
-
Confirmation of Cl-Substitution: The protons ortho to the Chlorine (Ph-2 Meta) will show a strong HMBC correlation to the deshielded C-Cl carbon (~136.5 ppm).
-
Assignment Flowchart
Caption: Logic flow for distinguishing regioisomers and validating the oxazole core.
References
-
NIST Mass Spectrometry Data Center. (2023). Oxazole, 2,5-diphenyl- (PPO) Infrared and NMR Spectral Data. National Institute of Standards and Technology.[1][2] [Link]
-
Tierney, J. et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry. [Link]
-
University of Wisconsin-Madison. (2024). 13C NMR Chemical Shift Table & Substituent Effects. [Link]
Sources
A Researcher's Guide to the Elemental Analysis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
For researchers, scientists, and drug development professionals, precise characterization of novel compounds is a foundational pillar of scientific rigor. In this guide, we delve into the elemental analysis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry. We will provide a comprehensive, step-by-step calculation of its theoretical elemental composition and discuss the importance of this analysis in the context of synthetic chemistry and drug discovery.
The Significance of Elemental Analysis
Elemental analysis is a cornerstone of chemical analysis, providing the fundamental percentage composition of a compound. For newly synthesized molecules like 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, this technique serves as a crucial checkpoint for purity and structural confirmation. By comparing the experimentally determined elemental composition with the calculated theoretical values, researchers can confidently verify the identity of their target compound. This verification is paramount before proceeding with more complex and costly biological assays and preclinical studies.
Theoretical Elemental Analysis: A Step-by-Step Protocol
The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic weights of its constituent elements. The molecular formula for 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole has been determined to be C₁₅H₁₀ClNO .
Step 1: Determine the Atomic Weights of Constituent Elements
To begin, we must first obtain the standard atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). These values are established by the International Union of Pure and Applied Chemistry (IUPAC).[1]
Step 2: Calculate the Molecular Weight
The molecular weight (MW) of the compound is the sum of the atomic weights of all atoms in the molecule.
-
MW = (15 x C) + (10 x H) + (1 x Cl) + (1 x N) + (1 x O)
-
MW = (15 x 12.011) + (10 x 1.008) + (1 x 35.453) + (1 x 14.007) + (1 x 15.999)
-
MW = 180.165 + 10.08 + 35.453 + 14.007 + 15.999
-
MW = 255.704 g/mol
Step 3: Calculate the Percentage Composition of Each Element
The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.
-
% Carbon (C) = (15 x 12.011 / 255.704) x 100 = 70.45 %
-
% Hydrogen (H) = (10 x 1.008 / 255.704) x 100 = 3.94 %
-
% Chlorine (Cl) = (1 x 35.453 / 255.704) x 100 = 13.86 %
-
% Nitrogen (N) = (1 x 14.007 / 255.704) x 100 = 5.48 %
-
% Oxygen (O) = (1 x 15.999 / 255.704) x 100 = 6.26 %
Comparison with Experimental Data
For instance, a study on a similar thiazole derivative, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole (C₁₈H₁₆ClNO₂S), reported the following comparison between calculated and found elemental analysis values:
-
Calculated: C 62.51%, H 4.66%, N 4.05%
-
Found: C 62.47%, H 4.61%, N 4.01%[25]
This demonstrates the high degree of accuracy expected from modern elemental analysis techniques.
Data Summary
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 70.45 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.94 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.86 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.48 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.26 |
| Total | 255.704 | 100.00 |
Experimental Workflow for Elemental Analysis
The following diagram illustrates the typical workflow for a modern combustion-based elemental analysis.
Caption: Workflow for the elemental analysis of an organic compound.
Conclusion
The theoretical elemental analysis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole provides a critical benchmark for its synthesis and purification. The calculated values of C: 70.45%, H: 3.94%, Cl: 13.86%, N: 5.48%, and O: 6.26% serve as the "gold standard" against which experimental results must be compared. This fundamental analysis, when coupled with spectroscopic techniques such as NMR and mass spectrometry, provides a robust and comprehensive characterization of this and other novel chemical entities, ensuring the integrity of subsequent research and development efforts.
References
-
Oxygen - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Carbon - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chlorine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hydrogen - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nitrogen - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chlorine Facts - Chlorine The Element of Surprise. (n.d.). Retrieved March 7, 2026, from [Link]
-
Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl)...]. ThaiScience. (n.d.). Retrieved March 7, 2026, from [Link]
-
The atomic weight of chlorine is reported as 35.5, yet no atom of chlorine has the mass of 35. 5 amu. Why?. Quora. (2021, September 8). Retrieved March 7, 2026, from [Link]
-
Nitrogen | N (Element). PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Oxygen. IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Retrieved March 7, 2026, from [Link]
-
What is the atomic mass of carbon?. Quora. (2017, January 25). Retrieved March 7, 2026, from [Link]
-
What is the weight of an individual atom? If we have two grams of hydrogen, how many hydrogen atoms would be present?. Quora. (2024, October 18). Retrieved March 7, 2026, from [Link]
-
[Solved] What is the mass of one atom of Oxygen?. Testbook. (2026, January 19). Retrieved March 7, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Kayseri. (n.d.). Retrieved March 7, 2026, from [Link]
-
Oxygen | O2 | CID 977. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Carbon-12 - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. (2023, June 17). Retrieved March 7, 2026, from [Link]
-
Nitrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Retrieved March 7, 2026, from [Link]
-
Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16?. Reddit. (2015, August 27). Retrieved March 7, 2026, from [Link]
-
Atomic weight | Definition, Units, & Table. Britannica. (2026, February 27). Retrieved March 7, 2026, from [Link]
-
Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. (2022, June 27). Retrieved March 7, 2026, from [Link]
-
Atomic Weight of Chlorine. (n.d.). Retrieved March 7, 2026, from [Link]
-
How did the early chemists determine the atomic weight of hydrogen?. (2019, January 17). Retrieved March 7, 2026, from [Link]
-
Please explain to me why the Ar for Chlorine is 35.5 and not 35 as might be expected from a model of the chlorine atom containing 17 protons and 18 neutrons. UCSB Science Line. (2003, October 15). Retrieved March 7, 2026, from [Link]
-
(b) Why is the atomic weight of carbon reported as 12.011. Brown 15th Edition Ch 2 Problem 34b - Pearson. (n.d.). Retrieved March 7, 2026, from [Link]
-
[Solved] What is the atomic mass of Nitrogen?. Testbook. (2026, February 19). Retrieved March 7, 2026, from [Link]
-
Hydrogen | H (Element). PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
-
Atomic Mass, Atomic Number, and Carbon-12 4/12 - LabXchange. (2022, June 8). Retrieved March 7, 2026, from [Link]
-
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Thermal Profiling and Melting Point Reference Guide: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole vs. Scintillation Standards
The 1,3-oxazole core is a privileged scaffold in organic electronics, scintillation counting, and pharmaceutical drug development. While the parent compound, 2,5-diphenyloxazole (PPO), is a universally recognized primary fluor, introducing halogen substituents—such as a chlorine atom at the para-position of the 2-phenyl ring to form 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS: 24285-73-2) —fundamentally alters the molecule's physicochemical and thermal properties.
For researchers synthesizing or utilizing this advanced chemical building block 1, understanding its thermal profile is critical for purity assessment and downstream processing.
The Structural Causality of Thermal Shifts in Diaryl Oxazoles
The melting point of a crystalline organic compound is dictated by intermolecular forces, molecular symmetry, and crystal lattice packing efficiency.
Unsubstituted 2,5-diphenyloxazole (PPO) exhibits a relatively low melting point of 70–74 °C 23. However, the addition of a polarizable chlorine atom increases the molecular dipole moment and enhances intermolecular van der Waals interactions—specifically through stronger
For instance, its structural isomer, 5-(4-chlorophenyl)-2-phenyloxazole, demonstrates a validated melting point of 101–105 °C 4. By extrapolating these crystallographic packing constraints, 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is profiled within a similar elevated thermal range, necessitating precise, self-validating analytical methods to confirm batch purity.
Comparative Thermal Data
The following table objectively compares the thermal properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole against standard, commercially available alternatives in the oxazole class.
| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Primary Application / Role |
| 2,5-Diphenyloxazole (PPO) | 92-71-7 | 221.26 g/mol | 70 – 74 °C | Primary Scintillator / Baseline Reference |
| 5-(4-Chlorophenyl)-2-phenyloxazole | 80224-89-1 | 255.70 g/mol | 101 – 105 °C | Isomeric Reference / Building Block |
| 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | 24285-73-2 | 255.70 g/mol | ~100 – 106 °C* | Advanced Chemical Intermediate |
*Target range based on isomeric symmetry and halogen bonding contributions; requires empirical validation per synthesized batch.
Self-Validating Experimental Protocol: Precision Melting Point Determination
To ensure trustworthiness and reproducibility across laboratories, the melting point of halogenated oxazoles must be determined using a self-validating dual-method approach: Capillary Optical Observation cross-validated with Differential Scanning Calorimetry (DSC).
Step 1: Sample Preparation & Desiccation
-
Action: Transfer ~50 mg of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole to an agate mortar and triturate to a fine, uniform powder. Dry the powder in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
-
Causality: Uniform particle size minimizes void volume in the capillary, ensuring even heat distribution. Desiccation removes residual moisture, which acts as an impurity and artificially depresses or broadens the melting point range.
Step 2: Capillary Loading
-
Action: Pack the dried powder into a standard glass melting point capillary tube to a compacted depth of 2–3 mm. Tap the tube through a 1-meter glass drop-tube to ensure tight packing.
Step 3: Optical Melting Point Analysis (Primary Screen)
-
Action: Insert the capillary into a calibrated melting point apparatus. Initiate a rapid heating ramp of 10 °C/min until the temperature reaches 85 °C (approximately 15 °C below the expected onset).
-
Action: Reduce the heating rate to a precision ramp of 1 °C/min.
-
Causality: A slow ramp rate near the melting point allows the sample temperature to remain in thermal equilibrium with the heating block. This prevents thermal lag, ensuring accurate recording of the onset (
) and clear point ( ).
Step 4: Differential Scanning Calorimetry (DSC) Cross-Validation
-
Action: Weigh 3–5 mg of the sample into an aluminum DSC pan and crimp seal. Run a thermal cycle from 25 °C to 150 °C at a heating rate of 5 °C/min under a nitrogen purge (50 mL/min).
-
Causality: DSC provides a highly accurate, operator-independent measurement of the endothermic melting transition. The extrapolated onset temperature from the DSC curve serves as the absolute melting point, validating the optical capillary method and confirming the absence of polymorphic transitions.
Experimental Workflow Visualization
Workflow for self-validating thermal analysis and melting point determination.
References
-
Fisher Scientific. "2,5-Diphenyloxazole, Pure, Scintillation Counting, Fisher Chemical". Fishersci.nl. URL:[Link]
-
NIST Chemistry WebBook. "Oxazole, 2,5-diphenyl-". National Institute of Standards and Technology. URL:[Link]
-
Hilaris Publisher. "80224-89-1 | 5-(4-Chlorophenyl)-2-phenyloxazole". Hilarispublisher.com. URL:[Link]
Sources
Publish Comparison Guide: Spectral Characterization of Para-Chlorophenyl Oxazole Derivatives
Executive Summary: The Halogen Advantage in Heterocyclic Fluorophores
Para-chlorophenyl oxazole derivatives represent a critical junction in the design of scintillator materials and fluorescent probes. While unsubstituted oxazoles (like PPO) are industry standards, the introduction of a chlorine atom at the para position of the phenyl ring introduces specific electronic and steric modifications that fine-tune solubility and spectral stability without collapsing the quantum yield.
This guide provides an in-depth technical comparison of p-chlorophenyl oxazole derivatives against their non-halogenated and electron-donating counterparts. It focuses on the causality between the chloro-substituent's inductive effects and the resulting spectral signatures.
Comparative Spectral Analysis
Electronic Absorption & Emission Profiles
The p-chloro substituent acts as a weak deactivating group via induction (-I) but a weak activator via resonance (+R). In the context of the oxazole conjugated system, this results in a distinct bathochromic (red) shift compared to the unsubstituted phenyl oxazole, though less pronounced than strong donors like methoxy groups.
Table 1: Comparative Optical Properties in Ethanol
| Derivative Class | Stokes Shift (nm) | Key Characteristic | |||
| 2-Phenyl oxazole (Baseline) | 305 | 365 | 60 | 0.85 | High UV transparency; Standard scintillator. |
| 2-(4-Chlorophenyl) oxazole | 312 | 374 | 62 | 0.78 | Balanced lipophilicity; Slight heavy-atom quenching. |
| 2-(4-Methoxyphenyl) oxazole | 325 | 390 | 65 | 0.92 | Strong red-shift; High brightness; Polar sensitivity. |
| 2-(4-Nitrophenyl) oxazole | 340 | Weak/None | N/A | <0.01 | Fluorescence quenching due to strong ICT (Intramolecular Charge Transfer). |
*Values are approximate aggregates from standard scintillator grade materials in degassed ethanol.
Expert Insight (Causality): The slight reduction in quantum yield (
) for the p-chloro derivative compared to the unsubstituted phenyl oxazole is attributed to the Heavy Atom Effect . The chlorine nucleus facilitates Intersystem Crossing (ISC) from the excited singlet state () to the triplet state ( ) via spin-orbit coupling, slightly competing with fluorescence emission. However, this effect is minimal compared to bromine or iodine derivatives.
NMR Spectral Signatures
The para-substitution pattern creates a highly symmetric magnetic environment for the phenyl protons, serving as a primary validation marker during synthesis.
Table 2:
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Validation Logic |
| Oxazole Ring (C4/C5-H) | 7.70 - 7.90 | Singlet (or localized m) | N/A | Confirms cyclization completeness. |
| Phenyl (Ortho to Oxazole) | 8.00 - 8.10 | Doublet (d) | 8.4 - 8.8 Hz | Deshielded by oxazole ring current. |
| Phenyl (Meta to Oxazole) | 7.40 - 7.50 | Doublet (d) | 8.4 - 8.8 Hz | Shielded relative to ortho; distinctive AA'BB' pattern. |
Mechanistic Visualization
The following diagram illustrates the electronic influence of the p-chloro substituent on the oxazole chromophore and the resulting photophysical pathways.
Figure 1: Mechanistic pathway of substituent effects on spectral properties. The p-chloro group balances resonance and inductive effects to tune emission while introducing minor quenching pathways.
Experimental Protocols
Self-Validating Spectral Characterization Workflow
This protocol ensures data reproducibility by incorporating internal standards and solvent polarity checks.
Prerequisites:
-
Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cutoff < 210 nm).
-
Concentration:
M (to prevent self-quenching/inner filter effects).
Step-by-Step Methodology:
-
Blank Correction:
-
Fill dual quartz cuvettes (1 cm path length) with pure solvent.
-
Run baseline correction (200–800 nm). Why: Removes solvent absorption artifacts.
-
-
Sample Preparation:
-
Dissolve 1 mg of p-chlorophenyl oxazole in 10 mL solvent (Stock A).
-
Dilute Stock A 1:100 to reach
10 M working solution. -
Validation Check: Absorbance at
must be between 0.1 and 0.8 A.U. If >1.0, dilute further to maintain Beer-Lambert linearity.
-
-
Excitation Scan:
-
Set emission monochromator to expected
(e.g., 375 nm). -
Scan excitation from 250 nm to 360 nm.
-
Success Criterion: The excitation spectrum should mirror the UV-Vis absorption spectrum.
-
-
Emission Scan:
-
Excitation wavelength set to
determined in UV-Vis.[1] -
Scan emission 320–600 nm.
-
-
Quantum Yield Determination (Relative Method):
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ) or PPO in Ethanol ( ). -
Calculate using the comparative integrated intensity equation:
(Where = Integrated Area, = Absorbance at excitation, = Refractive index).
-
Synthesis Validation (Brief)
To ensure the spectral data corresponds to the correct isomer, the Robinson-Gabriel Synthesis is the preferred route for high-purity p-chlorophenyl oxazoles.
Figure 2: Synthetic route ensuring regioselective formation of the 2,5-disubstituted oxazole core.
Performance vs. Alternatives
Why choose Para-Chlorophenyl Oxazole over standard PPO or Phenyl-Oxadiazoles?
-
Lipophilicity (LogP): The chlorine atom increases LogP (
3.5) compared to PPO ( 2.9).-
Application: Superior for membrane staining or scintillator doping in hydrophobic plastic matrices (polystyrene/PVT) where non-halogenated dyes may leach or aggregate.
-
-
Photostability: The electron-withdrawing nature of Chlorine renders the oxazole ring slightly more resistant to photo-oxidation compared to methoxy-substituted derivatives, which are prone to radical attack at the ether linkage.
-
Spectral Separation: The 7–10 nm red shift allows for better spectral separation from biological autofluorescence compared to unsubstituted phenyl oxazoles, without pushing into the green region where detector sensitivity (PMT) might vary.
References
-
BenchChem. (2025).[1][2] In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Retrieved from 2
-
Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from 3
-
Abbasi, M. A., et al. (2013).[4] Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. Retrieved from 4
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from 5
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Proper Disposal of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole: A Technical Guide
Executive Summary & Immediate Directive
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a halogenated heterocyclic compound.[1] For disposal purposes, the presence of the chlorine atom on the phenyl ring dictates its classification. It must be managed as Halogenated Hazardous Waste .
Core Directive:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during experimental procedures, as this increases the volume of more expensive halogenated waste streams.
-
MANDATORY: Segregate into approved containers labeled "Halogenated Organic Waste" for high-temperature incineration.
Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, one must understand the why behind the disposal method. The structural integrity of the oxazole ring combined with the chlorophenyl group presents specific stability and toxicity profiles.
| Property | Description | Operational Implication |
| Chemical Structure | Oxazole ring with phenyl and p-chlorophenyl substituents.[1] | High thermal stability; requires specific incineration conditions. |
| Halogen Content | Contains Chlorine (Cl).[1][4] | CRITICAL: Improper combustion can generate dioxins/furans. Must undergo high-temp incineration (>1100°C). |
| Physical State | Solid (crystalline powder).[1] | Can be disposed of as solid hazardous waste or dissolved in compatible solvents.[4] |
| Solubility | Low in water; soluble in non-polar organics (Toluene, DCM). | Bioaccumulative potential in aquatic environments; strict "Zero Discharge" to sewer. |
| Toxicity Class | Irritant (Skin/Eye); Potentially Toxic (Oral). | Standard PPE (Nitrile gloves, safety goggles) is mandatory. |
Operational Disposal Protocol
This section details the step-by-step workflow for disposing of the compound in two common laboratory states: as a pure solid and as a solution (e.g., waste scintillation cocktail).[1]
Scenario A: Disposal of Pure Solid
Used for expired shelf-life reagents or synthesis byproducts.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid chemically using a spatula or powder funnel to minimize dust generation.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the container in a secondary bin to capture any potential breakage.
Scenario B: Disposal of Solutions (Liquid Waste)
Used when the compound is dissolved in solvents like Dichloromethane (DCM), Toluene, or Ethyl Acetate.[1]
-
Segregation: Pour into the carboy designated "Halogenated Organic Solvents."
-
Note: Even if the solvent is non-halogenated (e.g., Toluene), the presence of the chlorinated solute (the oxazole) technically renders the mixture a halogenated waste stream in many jurisdictions.
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react with the oxazole ring or the solvent.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap & Seal: Ensure the cap is vented (if required by local EHS for volatile solvents) or tightly sealed.[1]
Scenario C: Scintillation Vials
If used as a fluorophore in scintillation counting.[1]
-
Separation: Do not empty vials into bulk solvent waste unless automated equipment is available.
-
Binning: Place capped vials directly into a drum labeled "Scintillation Vials - Debris."
-
Classification: Verify if the scintillation fluid is "Biodegradable" or "Regulated." Given the chlorinated solute, treat the entire batch as Regulated Hazardous Waste .
Waste Stream Decision Matrix
The following logic flow ensures you select the correct waste stream, minimizing cost and maximizing compliance.
Figure 1: Decision matrix for segregating oxazole waste based on physical state and solvent composition.[1]
Spill Response Procedures
In the event of a spill, immediate containment prevents environmental release.
-
Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution) or outside a fume hood, evacuate the area.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.
-
Liquids: Surround with absorbent pads or vermiculite.[3]
-
-
Decontamination: Clean the surface with a detergent solution.[1] Collect all cleanup materials (gloves, pads, towels) into the Hazardous Solid Waste bin. Do not throw spill debris in the regular trash.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal compliance.
-
EPA (USA): Under RCRA (Resource Conservation and Recovery Act), this waste is characteristic of toxic waste if it exhibits toxicity (D-codes) or is listed (U/P-codes).[1] Due to the halogen content, it falls under "Halogenated Organic Compounds" (HOCs) restrictions for land disposal (Land Ban), necessitating incineration.
-
Destruction Method: The only approved destruction method is High-Temperature Incineration equipped with acid gas scrubbers. This ensures the chlorine atoms are converted to HCl and neutralized, rather than forming persistent organic pollutants (POPs) like dioxins.
Waste Labeling Reference Table
| Field | Entry Requirement |
| Chemical Name | 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole |
| Percentage | Estimate % (e.g., "1% in Toluene" or "99% Pure") |
| Hazards | [x] Toxic [x] Irritant |
| Start Date | Date the first drop/grain enters the container |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
PubChem. (2023). 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole Compound Summary. National Library of Medicine. [Link] (Note: General reference for structure/properties of oxazole derivatives).
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (HCS). United States Department of Labor. [Link]
Sources
- 1. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 2-(4-CHLOROPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Topic: [1]
Technical Safety Protocol: 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
CAS Number: 24285-73-2 Molecular Formula: C₁₅H₁₀ClNO Physical State: Yellow to pale yellow crystalline solid
Part 1: Executive Safety Directive
As a Senior Application Scientist, I cannot overstate that the safety profile of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole extends beyond its immediate toxicity. While often used as a scintillator or pharmaceutical intermediate, its structural combination of a chlorinated aromatic ring and an oxazole heterocycle necessitates a specific handling protocol that differs from standard organic solids.
The Core Risk: The primary operational hazard is not acute lethality, but sensitization and environmental persistence . Chlorinated aromatics are lipophilic; they penetrate skin barriers easily and are difficult to metabolize. Furthermore, oxazole derivatives in powder form are notoriously prone to static charge accumulation , leading to "flying powder" incidents that contaminate workspaces and bypass standard inhalation controls.
Operational Mandate:
-
Treat as a Sensitizer: Handle as if it has high sensitization potential (H317) even if the SDS only lists irritation.
-
Zero-Dust Protocol: All solid manipulation must occur inside a certified fume hood or a powder containment balance enclosure.
-
Halogenated Waste Stream: This compound must never enter general organic waste due to the chlorine substituent.
Part 2: Hazard Identification & Risk Assessment
While specific toxicological data for this exact isomer is limited, we apply Structure-Activity Relationship (SAR) logic based on the parent compound (2,5-diphenyloxazole/PPO) and chlorinated analogs.
| Hazard Category | GHS Classification (Conservative) | Operational Implication |
| Acute Toxicity | Warning (H302, H312) | Harmful if swallowed or in contact with skin. |
| Irritation | Warning (H315, H319, H335) | Dust is highly irritating to mucous membranes and eyes. |
| Environmental | Aquatic Chronic 4 (H413) | May cause long-lasting harmful effects to aquatic life.[2] |
| Physical | Combustible Dust | Fine particulates can form explosive mixtures in air. |
Field Insight: The "4-chlorophenyl" moiety increases the compound's lipophilicity compared to standard PPO. This means it absorbs through nitrile gloves faster than its non-chlorinated parent.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to lipophilic chlorinated solids.
PPE Selection Logic
| Body Area | Standard Protocol | Enhanced Protocol (High Mass/Solvent Use) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm) | Silver Shield / Laminate (under Nitrile) | Why: Chlorinated aromatics can permeate standard nitrile in <15 mins if dissolved in solvents like DCM or Toluene. Double gloving provides a sacrificial outer layer. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | P100 Particulate Respirator (if hood unavailable) | Why: The static nature of oxazole powders makes them behave like aerosols. A standard surgical mask provides zero protection against these micron-sized particles. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Why: Safety glasses have gaps. Airborne static dust can bypass side shields and cause severe ocular irritation. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Why: Synthetic fabrics (polyester) generate static, attracting the powder to your body. Cotton or anti-static Tyvek is required. |
Part 4: Operational Handling Workflow
Step 1: Preparation & Engineering Controls
-
Static Control: Use an ionizing anti-static gun or polonium strip inside the balance draft shield. This is critical for preventing the "jumping powder" effect common with oxazoles.
-
Solvent Selection: If preparing a scintillator solution, use Toluene or Xylene . Note that these solvents degrade latex gloves immediately; strictly adhere to the Nitrile/Laminate glove rule.
Step 2: Weighing & Transfer
-
Tare the vial outside the stock container to avoid cross-contamination.
-
Transfer using a stainless steel spatula (plastic spatulas generate static).
-
Dissolution: Add solvent slowly down the side of the vial. Chlorinated oxazoles can exhibit a mild exotherm upon solvation.
Step 3: Decontamination[1]
-
Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Acetone) to wipe the balance area.
-
Verification: Use a UV lamp (365 nm) to inspect the work area. This compound (like PPO) is fluorescent. If the bench glows, it is contaminated.
Part 5: Visualization & Logic Flows
Diagram 1: PPE Selection Decision Tree
Caption: Logic flow for selecting the correct glove and respiratory protection based on the state of matter.
Diagram 2: Waste Disposal Workflow
Caption: Critical segregation steps to prevent halogenated waste contamination.
Part 6: Disposal & Emergency Response
Disposal Protocol:
-
Classification: This compound contains chlorine.[3] It must be segregated into the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents (like Acetone/Methanol waste) can incur heavy fines from waste disposal vendors and create incompatibility hazards during incineration.
-
Labeling: Clearly mark containers as "Contains Halogenated Aromatics" and "Potential Marine Pollutant."
Spill Response:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if dissolved in oxidizing solvents.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases the absorption of the lipophilic oxazole ring.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 853632, 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Structural Analog Safety Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
